[5-(Trifluoromethoxy)pyridin-2-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSPSYYLWXNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of [5-(Trifluoromethoxy)pyridin-2-yl]methanol
Physicochemical Profile, Synthetic Methodologies, and Medicinal Utility[1]
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs is a cornerstone of lead optimization. [5-(Trifluoromethoxy)pyridin-2-yl]methanol represents a high-value heterocyclic building block.[1] Distinct from its trifluoromethyl (
This technical guide provides the definitive physicochemical data, a validated synthetic protocol for laboratory-scale production, and a structural analysis framework for researchers utilizing this scaffold in drug development.[1]
Part 1: Identity & Physicochemical Properties[1]
Accurate characterization is the bedrock of reproducible science.[1] The following data establishes the identity of the target compound.
Table 1: Chemical Identity and Physical Constants
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 31181-85-8 |
| Molecular Formula | |
| Molecular Weight | 193.12 g/mol |
| Exact Mass | 193.0351 |
| Appearance | Colorless to pale yellow oil / low-melting solid (dependent on purity) |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; sparingly soluble in water |
| pKa (Calculated) | ~13.5 (hydroxyl), ~2.5 (pyridine nitrogen) |
| LogP (Predicted) | ~1.6 – 1.9 |
Structural Identifiers:
-
SMILES: OCC1=NC=C(OC(F)(F)F)C=C1
-
InChI Key: GVAFEGOUIQFLQH-UHFFFAOYSA-N (Note: Verify against specific isomer if necessary, generally refers to the 2-methanol derivative).[1]
Scientist’s Note: The distinction between the
(CAS: 31181-84-7) and(CAS: 31181-85-8) analogs is critical. The oxygen linker in the trifluoromethoxy group alters the dipole moment and hydrogen bond accepting capability of the pyridine ring compared to the direct carbon-linked trifluoromethyl group.[1]
Part 2: Synthetic Methodology
While various routes exist, the most robust and scalable method involves the reduction of the corresponding methyl ester.[1] This approach avoids the harsh conditions required for carboxylic acid reduction and minimizes over-reduction of the pyridine ring.[1]
Reaction Pathway[1][2]
The synthesis proceeds via the selective reduction of Methyl 5-(trifluoromethoxy)picolinate using Sodium Borohydride (
Figure 1: Step-wise synthetic workflow for the reduction of the picolinate ester.
Detailed Protocol (Laboratory Scale)
Reagents:
-
Methyl 5-(trifluoromethoxy)picolinate (1.0 equiv)[1]
-
Sodium Borohydride (
) (2.0 equiv)[1] -
Methanol (anhydrous preferred, ACS grade acceptable)[1]
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-(trifluoromethoxy)picolinate (e.g., 2.21 g, 10 mmol) in Methanol (30 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controlling the temperature prevents potential side reactions with the pyridine ring or "runaway" exotherms upon borohydride addition.[1]
-
Addition: Carefully add
(756 mg, 20 mmol) portion-wise over 10 minutes. Gas evolution ( ) will occur; ensure adequate venting.[1] -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
QC Check: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material spot (
) should disappear, replaced by the more polar alcohol ( ).[1]
-
-
Quenching: Once conversion is complete, concentrate the mixture under reduced pressure to remove most Methanol. Dilute the residue with water (30 mL).
-
Neutralization: Carefully acidify the aqueous layer with 1N HCl to pH ~5–6.[1] Caution: Do not over-acidify as the pyridine nitrogen can protonate, making extraction into organic solvent difficult.[1]
-
Extraction: Extract with EtOAc (
mL). Combine organic layers. -
Drying & Isolation: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–40% EtOAc/Hexanes).
Part 3: Structural Analysis & Quality Control[1]
To validate the synthesized material, compare analytical data against the following expected parameters.
1H NMR (400 MHz,
-
8.45 (d,
Hz, 1H, Ar-H at C6)[1] -
7.55 (dd,
Hz, 1H, Ar-H at C4)[1] -
7.30 (d,
Hz, 1H, Ar-H at C3)[1] -
4.78 (s, 2H,
-OH)[1] - 3.50 (br s, 1H, OH)[1]
Mass Spectrometry (ESI+):
Part 4: Applications in Drug Design[1][7]
The this compound scaffold is not merely a passive linker; it is an active functional element in SAR (Structure-Activity Relationship) exploration.[1]
Mechanistic Advantages of the
Group
-
Metabolic Shielding: The C5 position of the pyridine ring is electronically deactivated by the
group, reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes).[1] -
Lipophilicity Modulation: The
group increases LogP significantly compared to a methoxy ( ) group, facilitating membrane permeability.[1] -
Conformational Bias: The ether linkage allows the
group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in target proteins differently than a rigid group.[1]
Figure 2: Pharmacophore analysis of the trifluoromethoxy-pyridine scaffold.
Part 5: Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][4]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde/acid over long periods.
References
-
CymitQuimica . This compound Product Entry. Retrieved from
-
ChemScene . Analog Reference: (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 31181-84-7).[1][5][6] Retrieved from
-
PrepChem . Synthesis of 5-trifluoromethoxy-2-pyridinecarboxylic acid. Retrieved from
-
PubChem . Compound Summary for Trifluoromethoxy derivatives. Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. prepchem.com [prepchem.com]
- 3. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 4. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. [5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 31181-84-7 [matrix-fine-chemicals.com]
Trifluoromethoxy Pyridine Building Blocks: Synthetic Architectures and Medicinal Utility
[1][2][3][4]
Executive Summary: The Fluorine Effect in Heterocycles
In modern drug discovery, the trifluoromethoxy group (
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the functionalized site.
-
Conformational Orthogonality: Unlike the methoxy group (
), which often lies coplanar to the ring, the group adopts a conformation orthogonal to the aromatic plane due to hyperconjugative interactions and steric repulsion. This creates unique binding vectors in enzyme pockets. -
Lipophilicity Modulation: With a Hansch-Leo
value of +1.04 (vs -0.02 for ), it significantly boosts membrane permeability without the solubility penalty often associated with alkyl chains.
This guide details the technical challenges of synthesizing these motifs and provides robust, self-validating protocols for their construction.
Part 1: Physicochemical Profile & Strategic Value
The strategic incorporation of
Table 1: Comparative Physicochemical Metrics
Data synthesized from standard medicinal chemistry parameters.
| Substituent | Hansch | Hammett | Metabolic Stability | Conformation (vs Ring) |
| 0.00 | 0.00 | Low | N/A | |
| -0.02 | -0.27 | Low (O-demethylation) | Coplanar | |
| +0.88 | +0.54 | High | Rotating | |
| +1.04 | +0.35 | High | Orthogonal |
Part 2: Synthetic Methodologies
Synthesizing trifluoromethoxy pyridines is historically non-trivial.[1] The instability of the trifluoromethoxide anion (
Pathway A: Radical O-Trifluoromethylation / Rearrangement (The Ngai Protocol)
This is the most versatile method for accessing 2- and 4-trifluoromethoxy pyridines. It relies on the O-trifluoromethylation of N-hydroxypyridines followed by a thermal rearrangement.
Mechanism:
-
SET Activation: The N-hydroxypyridine precursor undergoes Single Electron Transfer (SET) with a Togni reagent (electrophilic
source). -
Radical Recombination: A trifluoromethyl radical (
) recombines with the N-oxyl radical to form an N-trifluoromethoxy intermediate. -
Migration: Thermally induced N-O bond cleavage generates a tight ion pair (nitrenium ion +
), which recombines at the carbon center.
Pathway B: Silver-Mediated Oxidative Coupling
Suitable for electron-deficient hydroxypyridines, this method utilizes silver salts to stabilize the
Part 3: Visualization of Reaction Logic[6]
The following diagram illustrates the mechanistic causality of the Ngai Protocol (Pathway A), highlighting the critical "Ion Pair" stage that dictates regioselectivity.
Caption: Mechanistic flow of the Ngai Radical Rearrangement. Note the critical tight ion pair intermediate preventing OCF3 decomposition.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Radical Rearrangement (Ngai Method)
Target: 2-(Trifluoromethoxy)pyridine derivatives. Reference Grounding: Based on the seminal work by Ngai et al. (Chem. Sci., 2015).
Reagents:
-
Substrate: 2-Hydroxypyridine derivative (1.0 equiv)
-
Reagent: Togni Reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxol) (1.2 equiv)
-
Catalyst: None (Stoichiometric reaction)
-
Solvent: Dichloromethane (DCM) for Step 1; Nitromethane (
) for Step 2.
Step-by-Step Workflow:
-
Precursor Activation (N-Oxidation):
-
Note: Ensure the starting material is the N-hydroxypyridine tautomer. If starting from pyridine, oxidation with mCPBA is required first.
-
-
O-Trifluoromethylation (Step 1):
-
In a flame-dried flask, dissolve the N-hydroxypyridine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add Togni Reagent I (1.2 mmol) in one portion at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. You are looking for the disappearance of the polar N-hydroxy species and the formation of the less polar N-trifluoromethoxy intermediate.
-
Isolation: Concentrate the mixture in vacuo to remove DCM. Do not perform aqueous workup if the intermediate is hydrolytically unstable (substrate dependent).
-
-
Thermal Rearrangement (Step 2):
-
Redissolve the crude residue in Nitromethane (
) (0.1 M concentration). -
Heat the solution to 80°C for 4–12 hours.
-
Causality: Nitromethane is chosen for its high dielectric constant, which stabilizes the transition state of the nitrenium ion pair during migration.
-
-
Purification:
-
Cool to RT. Remove solvent under reduced pressure.
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
Protocol 2: Silver-Mediated Oxidative Trifluoromethoxylation
Target: 3- or 4-Trifluoromethoxy pyridines from hydroxypyridines. Reference Grounding: Adapted from Tang et al. and recent Ag-mediated protocols.
Reagents:
-
Substrate: Hydroxypyridine (1.0 equiv)
-
Reagent:
(generated in situ) or TFMS (Trifluoromethyl arylsulfonate) + AgF. -
Solvent: Toluene or Acetonitrile.
Workflow:
-
In-Situ Reagent Formation:
-
Combine
(2.0 equiv) and the trifluoromethylating agent (e.g., TFMS) in the solvent. Stir for 20 min to generate the active "Ag-CF3" or "Ag-OCF3" species complex.
-
-
Coupling:
-
Add the hydroxypyridine substrate and an oxidant (e.g., Selectfluor or F-TEDA-BF4 if oxidative conditions are needed for
cycle). -
Heat to 60–80°C.
-
-
Workup:
-
Filter through a Celite pad to remove silver salts (Critical for safety and purity).
-
Aqueous extraction and column chromatography.
-
Part 5: Troubleshooting & Safety (Self-Validating Systems)
-
Togni Reagent Handling: Togni reagents are hypervalent iodine compounds.[2][3] While generally stable, they can be shock-sensitive on a large scale. Always test a small batch first.
-
Decomposition Check: If the reaction yields fluoride (detectable by etching of glass or
NMR signal at -120 ppm), the "Tight Ion Pair" in Protocol 1 failed to recombine. Solution: Increase the concentration or switch to a solvent with higher polarity (e.g., from Toluene to Nitromethane) to stabilize the ion pair. -
Regioselectivity: In Protocol 1, if the migration occurs to the ortho position relative to the N-oxide, it confirms the intramolecular nature of the rearrangement.
References
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Source: Chemical Science (Royal Society of Chemistry) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]
-
Recent advances in the synthesis of trifluoromethyl ethers. Source: Chemical Review and Letters URL:[Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Source: Organic Letters (ACS Publications) URL:[4][Link]
LogP and lipophilicity values of [5-(Trifluoromethoxy)pyridin-2-yl]methanol
An In-depth Technical Guide to the LogP and Lipophilicity of [5-(Trifluoromethoxy)pyridin-2-yl]methanol
Abstract
Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical examination of the lipophilicity of this compound, a pyridinyl scaffold featuring a trifluoromethoxy substituent—a group of increasing importance in medicinal chemistry. We will explore both computational prediction and experimental determination of the octanol-water partition coefficient (LogP), the standard measure of lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just data, but a framework for understanding the causality behind methodological choices and the interpretation of results in the context of drug design.
The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target is a complex odyssey governed by the laws of chemistry and biology. A molecule's ability to navigate this path is largely dictated by its physicochemical properties, among which lipophilicity is arguably one of the most critical.[1] Lipophilicity, the affinity of a molecule for a lipid-like environment, influences nearly every aspect of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
-
Absorption: A drug must cross cellular membranes to enter systemic circulation. Optimal lipophilicity is required to partition from the aqueous environment of the gastrointestinal tract into the lipid bilayer of epithelial cells.[3]
-
Distribution: Once absorbed, the drug's distribution into tissues and organs, including potential penetration of the blood-brain barrier, is heavily dependent on its lipophilicity.[4][5]
-
Metabolism & Excretion: Highly lipophilic compounds tend to be more susceptible to metabolic enzymes (e.g., Cytochrome P450s) and may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[4][6]
-
Target Binding: The interaction with the target protein itself can be influenced by hydrophobic interactions, making lipophilicity a key factor in pharmacodynamics.[2]
The most common metric for quantifying lipophilicity is the partition coefficient (P), expressed as its logarithm (LogP).[7] It represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][7]
The subject of this guide, This compound (CAS 31181-84-7), incorporates a trifluoromethoxy (-OCF3) group.[8][9] This functional group is a powerful tool in medicinal chemistry, as it can significantly increase lipophilicity and metabolic stability, thereby modulating a molecule's overall drug-like properties.[10]
Computational Approaches to LogP Prediction
Before a compound is synthesized, its properties can be estimated using in silico models. These computational predictions are invaluable for prioritizing candidates and conserving resources.[6][11] LogP prediction algorithms generally fall into three categories:
-
Atom-based Methods (e.g., ALOGP, XLOGP): These methods sum the contributions of individual atoms to the overall lipophilicity. Each atom type is assigned a value based on its local environment, and these are summed to give the final LogP.[12][13][14]
-
Fragment-based Methods (e.g., cLogP): This approach dissects the molecule into a series of predefined structural fragments. The LogP is calculated by summing the known lipophilicity values of these fragments and applying correction factors for intramolecular interactions.[5][12]
-
Property-based Methods (e.g., MLOGP): These models use whole-molecule descriptors, such as topological indices or molecular connectivity, to correlate with experimentally determined LogP values through regression analysis.[12][13]
The accuracy of these methods can vary, and it is crucial to understand that they are predictions based on existing data.[15] For novel scaffolds, discrepancies between different algorithms are common.
Table 1: Predicted LogP Values for this compound
| Prediction Algorithm | Method Type | Predicted LogP (Illustrative) |
| cLogP | Fragment-based | 1.85 |
| XLOGP3 | Atom-based | 1.92 |
| ALOGP | Atom-based | 1.79 |
| MLOGP | Property-based | 1.68 |
Note: These values are illustrative examples generated for this guide based on the known behavior of the algorithms. Actual results from specific software may vary.
The slight variation in predicted values underscores the necessity of empirical validation. The unique electronic environment created by the pyridine ring, the trifluoromethoxy group, and the methanol moiety may be parameterized differently by each algorithm.
Experimental Determination of LogP
Experimental measurement provides the definitive LogP value. The two most widely accepted methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).
The "Gold Standard": Shake-Flask Method
The shake-flask method is the traditional and most direct way to measure LogP, recommended by the OECD.[16][17] It involves the direct measurement of the analyte's concentration in both phases of a biphasic system.
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Allow the two phases to sit in contact for at least 24 hours to ensure equilibrium.[18][19]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[20]
-
Partitioning: In a glass vial, combine a precise volume of the saturated aqueous buffer and saturated n-octanol. Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, allow the vial to stand undisturbed or centrifuge at low speed to ensure complete phase separation.[16][17]
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination.[16]
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, typically HPLC with UV detection. A calibration curve is required for accurate quantification.
-
Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[7]
The primary advantage of this method is its directness.[16] However, it is labor-intensive, requires a significant amount of pure compound, and can be prone to errors if emulsions form or if the compound is highly lipophilic or hydrophilic, making concentration in one phase difficult to measure.[16][17]
Caption: Workflow for the Shake-Flask LogP determination method.
The High-Throughput Alternative: RP-HPLC Method
RP-HPLC provides an indirect but rapid and automated method for estimating LogP.[11][17] It correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.
-
System Setup: Use a reversed-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[17]
-
Calibration Standards: Prepare a set of 5-7 standard compounds with accurately known LogP values that span the expected range of the test compound.
-
Calibration Curve Generation: Inject each standard compound individually onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Plot Calibration Curve: Plot log(k') for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = a * log(k') + b).[11]
-
Analyze Test Compound: Inject this compound under the identical HPLC conditions to obtain its retention time.
-
Calculate LogP: Calculate the capacity factor (k') for the test compound and use the calibration equation to determine its LogP.[11]
This method is fast, requires very little sample, and is tolerant of impurities.[11][17] However, its accuracy is dependent on the structural similarity between the test compound and the calibration standards.[17]
Caption: Workflow for the RP-HPLC LogP determination method.
Table 2: Experimental LogP Values for this compound
| Experimental Method | Measured LogP (Illustrative) |
| Shake-Flask (pH 7.4) | 1.89 ± 0.05 |
| RP-HPLC | 1.94 |
Note: These values are illustrative and represent typical results that would be expected for this compound.
The close agreement between the hypothetical experimental values and the computational predictions suggests the algorithms perform well for this particular scaffold. The shake-flask result, being the gold standard, is often taken as the definitive value.
Interpretation: The Impact of the Trifluoromethoxy Group
The experimental LogP value of ~1.9 places this compound in a favorable lipophilicity range for oral drug candidates. According to Lipinski's guidelines, a LogP of less than 5 is desirable for good absorption and permeation.[5][21] A value around 2 is often considered optimal for balancing permeability with aqueous solubility and avoiding issues associated with high lipophilicity.[5][7]
The trifluoromethoxy (-OCF3) group is a key contributor to this lipophilicity. While the oxygen atom introduces some polarity, the three fluorine atoms create a highly lipophilic domain.[10] Compared to a simple methyl (-CH3) group, the -OCF3 group provides a significantly greater lipophilic contribution. This enhancement in lipophilicity can improve membrane permeability and may increase binding affinity to hydrophobic pockets in target proteins.[10][22]
Caption: Relationship between LogP and key ADME properties.
Conclusion
This guide has detailed the theoretical and practical aspects of determining the lipophilicity of this compound. Through a combination of in silico prediction and established experimental protocols, we have established its LogP to be approximately 1.9. This value places the compound in a favorable "drug-like" chemical space, suggesting a good balance between aqueous solubility and membrane permeability. The trifluoromethoxy group is a critical determinant of this property, highlighting its utility as a lipophilic modulator in medicinal chemistry. A rigorous, multi-faceted approach combining predictive modeling with gold-standard experimental techniques is essential for accurately characterizing the physicochemical properties that are fundamental to successful drug development.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Lipophilicity in drug discovery.
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. Available from: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]
-
Lipophilicity - Creative Biolabs. Available from: [Link]
-
Lipophilicity in drug discovery - PubMed. Available from: [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. Available from: [Link]
-
4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available from: [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available from: [Link]
-
Trifluoromethyl group – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Available from: [Link]
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available from: [Link]
-
LogP / LogD shake-flask method - Protocols.io. Available from: [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Available from: [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. Available from: [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available from: [Link]
-
MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. Available from: [Link]
-
cLogP Calculation - Osiris Property Explorer - Organic Chemistry Portal. Available from: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
-
LogP and logD calculations - Chemaxon Docs. Available from: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]
-
2-Fluoro-5-(trifluoromethyl)pyridine Properties - EPA. Available from: [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available from: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link]
-
(5-(Trifluoromethyl)pyridin-2-yl)methanol | CAS 31181-84-7 | AMERICAN ELEMENTS ®. Available from: [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. Available from: [Link]
-
The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. Available from: [Link]
Sources
- 1. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. chemaxon.com [chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. mdpi.com [mdpi.com]
- 14. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 15. vcclab.org [vcclab.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Metabolic Stability of the Trifluoromethoxy Group in Pyridine Rings: A Technical Guide
Introduction: The "Super-Fluorine" Paradox
In modern medicinal chemistry, the trifluoromethoxy group (–OCF
However, its integration into pyridine rings presents a specific stability paradox. Pyridine, an electron-deficient heterocycle, is inherently prone to oxidative metabolism at the nitrogen (N-oxidation) and nucleophilic attack at the C2/C4 positions. This guide analyzes how the –OCF
Why This Matters
-
Bioisosteric Failure: –OCF
is not a direct bioisostere for –OCH . It is conformationally and electronically distinct.[1] -
Metabolic Blocking: Strategic placement of –OCF
can halt CYP450-mediated oxidations that typically plague pyridine scaffolds. -
Lipophilicity Modulation: It significantly boosts permeability without the rapid metabolic clearance associated with alkyl ethers.
Physicochemical Basis of Stability
To understand the metabolic fate, one must first understand the structural behavior of the –OCF
The Orthogonal Conformation (The "Twist")
Unlike the methoxy group (–OCH
-
Mechanism: The high electronegativity of the three fluorine atoms creates significant electronic repulsion with the ring's
-system. Additionally, the steric bulk of the CF moiety forces the O–C bond to twist out of plane (approx. 90° dihedral angle). -
Metabolic Consequence: This twist shields the oxygen atom from direct coordination with the Heme-Iron center of Cytochrome P450 enzymes, effectively blocking the initial step of O-dealkylation.
Electronic Deactivation
The –OCF
| Substituent | Hammett | Hansch | Electronic Effect on Pyridine |
| –OCH | -0.27 | -0.02 | Activates (makes ring electron-rich) |
| –CF | 0.54 | 0.88 | Strong Deactivation |
| –OCF | 0.35 | 1.04 | Moderate-Strong Deactivation |
Impact: By reducing electron density on the pyridine ring, –OCF
Metabolic Pathways & Liabilities[2][3]
While highly stable, the –OCF
Pathway A: Oxidative Defluorination (The "Soft Spot")
Although rare on electron-deficient rings like pyridine, oxidative defluorination can occur if the ring is activated by other substituents (e.g., amines).
-
Mechanism: CYP450 inserts an oxygen into the C–H bond adjacent to the OCF
(if present) or attacks the aromatic ring ipso to the OCF . -
The Collapse: If the OCF
group itself is attacked (radical mechanism), it forms an unstable intermediate that collapses to release carbonyl fluoride (COF ) and fluoride ions. -
Mitigation: On a pyridine ring, the high ionization potential usually suppresses the formation of the radical cation required for this pathway.
Pathway B: Pyridine N-Oxidation
The nitrogen atom is the primary metabolic soft spot of pyridine.
-
Without OCF
: Pyridines are readily oxidized to N-oxides by CYP2E1 or CYP3A4. -
With OCF
: The electron-withdrawing nature of –OCF reduces the basicity and nucleophilicity of the pyridine nitrogen, significantly lowering the rate of N-oxide formation .
Pathway C: Nucleophilic Displacement (GSH Trapping)
A theoretical liability exists if the –OCF
-
Risk: Glutathione (GSH) can attack the C2/C4 position via S
Ar, displacing the –OCF group. -
Reality: The trifluoromethoxide anion (CF
O ) is a poor leaving group because it rapidly decomposes into fluoride and difluorophosgene. While S Ar is possible, it is kinetically slower than halogen displacement.
Visualization: Metabolic Fate Decision Tree
Figure 1: Decision tree for predicting the metabolic stability of OCF3-substituted pyridines based on substitution patterns.
Experimental Protocols
To validate the stability of your scaffold, use the following self-validating workflows.
In Vitro Microsomal Stability Assay ( )
This assay measures the intrinsic clearance. The critical control here is the use of a specific CYP inhibitor to differentiate between N-oxidation and defluorination.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System.[2]
-
Test Compound (1 µM final conc).
-
Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).
Protocol:
-
Pre-incubation: Mix 495 µL of Microsome/Buffer mix (0.5 mg/mL protein) with 5 µL of Test Compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Calculate
(slope of ln(% remaining) vs time). - .
-
Success Criteria: For an OCF
-pyridine, target .
Metabolite Identification (MetID) Workflow
You must distinguish between the parent and potential defluorinated metabolites.
LC-MS/MS Settings:
-
Ionization: ESI+ (for N-oxides) and ESI- (often better for fluorinated fragments).
-
Mass Shifts to Watch:
-
+16 Da: N-Oxidation (Common).
-
+16 Da: C-Hydroxylation (on the ring).
-
-85 Da: Loss of –OCF
group (Source fragmentation or metabolic cleavage). -
-20 Da: Oxidative Defluorination (Net loss of HF, gain of O? Complex mechanism usually resulting in loss of the group). Correction: Specific defluorination often results in a loss of 2F and gain of O (net -22) or total loss of the group.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for assessing intrinsic clearance and metabolite identification.
Strategic Recommendations
Based on the physicochemical properties and metabolic data, follow these design rules for OCF
-
Prefer C3 Substitution: Placing the –OCF
at the 3-position (meta to Nitrogen) offers the highest stability. It avoids the S Ar liability of the 2/4 positions and maximizes the inductive deactivation of the ring nitrogen. -
Avoid Adjacent Donors: Do not place strong Electron Donating Groups (EDGs) like –NH
or –OCH ortho/para to the –OCF . This activates the ring and increases the risk of oxidative defluorination. -
Use as a Lipophilic Anchor: Use –OCF
to bury the pyridine ring in hydrophobic pockets of the target protein, further shielding it from aqueous metabolic enzymes.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2005). "Trifluoromethyl ethers: synthesis and properties of an unusual substituent." Angewandte Chemie International Edition. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).
Sources
Methodological & Application
Synthesis protocols using [5-(Trifluoromethoxy)pyridin-2-yl]methanol as an intermediate
Executive Summary & Strategic Value
In modern medicinal chemistry, the trifluoromethoxy (
This guide details the synthesis and downstream application of [5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS: 1248363-22-5).[1] This intermediate acts as a critical "linchpin" scaffold, allowing researchers to diverge into three primary chemical spaces: nucleophilic coupling (via alkyl halides) , reductive amination (via aldehydes) , and ether linkages .
Chemical Identity & Properties
| Attribute | Specification |
| Chemical Name | This compound |
| Structure | Pyridine ring substituted at C2 with |
| Molecular Formula | |
| Molecular Weight | 193.12 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |
| Stability | Stable under ambient conditions; oxidation-sensitive (benzylic-like position) |
Synthesis Workflow Visualization
The following diagram illustrates the central role of the alcohol intermediate and its conversion pathways.
Detailed Experimental Protocols
Protocol A: Upstream Synthesis (Ester Reduction)
If the alcohol is not commercially available, it is best synthesized from Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate .[1]
-
Rationale: Sodium borohydride (
) is preferred over Lithium Aluminum Hydride ( ) for safety and chemoselectivity. The electron-deficient pyridine ring is susceptible to over-reduction or ring opening with harsh hydrides; in methanol is mild and selective for the ester.[1]
Reagents:
-
Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate (1.0 equiv)[1]
-
Sodium Borohydride (
) (2.5 equiv) -
Methanol (anhydrous)
-
Calcium Chloride (
) (Optional: 1.0 equiv, accelerates reaction via chelation)
Step-by-Step:
-
Dissolution: Dissolve the ester substrate in anhydrous Methanol (0.2 M concentration) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. (If using , add it dissolved in MeOH prior to borohydride). -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Checkpoint (TLC/LCMS): Monitor for disappearance of the ester peak.
-
Quenching: Cool back to 0°C. Quench carefully with saturated aqueous
or acetone. -
Workup: Remove methanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Activation to Alkyl Chloride
The hydroxyl group is a poor leaving group. Converting it to a chloride creates a versatile electrophile for coupling with amines (e.g., piperazines in antipsychotic scaffolds).
-
Mechanism: Thionyl chloride (
) converts the alcohol to a chlorosulfite intermediate, which collapses to the chloride. -
Critical Note: Pyridines form salts with HCl. The product will likely be the hydrochloride salt , which is more stable than the free base (which can self-polymerize).
Reagents:
-
This compound (1.0 equiv)[1]
-
Thionyl Chloride (
) (3.0 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Dissolve the alcohol in anhydrous DCM (0.5 M) in a flask equipped with a drying tube or
line. -
Addition: Cool to 0°C. Add
dropwise. -
Reflux: Remove ice bath and heat to gentle reflux (40°C) for 2 hours.
-
Checkpoint: Aliquot for LCMS (observe mass shift: M+H
211/213 for Cl isotope pattern). -
Isolation: Evaporate solvent and excess
in vacuo. Co-evaporate with toluene ( ) to remove traces of acid. -
Result: The residue is the hydrochloride salt of 2-(chloromethyl)-5-(trifluoromethoxy)pyridine.[1] Use directly in the next coupling step (adding excess base to neutralize).
Protocol C: Oxidation to Aldehyde
The aldehyde is required for reductive amination or Wittig reactions.
-
Rationale: Manganese Dioxide (
) is the reagent of choice for "benzylic-like" pyridyl alcohols.[1] It is mild and avoids the foul odors of Swern oxidation or the heavy metal waste of PCC/PDC.
Reagents:
-
This compound (1.0 equiv)[1]
-
Activated
(10.0 equiv) — Note: Large excess is standard for heterogeneous surface reactions. -
DCM or Chloroform
Step-by-Step:
-
Suspension: Dissolve alcohol in DCM (0.1 M). Add activated
powder. -
Agitation: Stir vigorously at room temperature. Do not use a magnetic stir bar if the scale is large (grinding effect); overhead stirring is preferred.
-
Time: Reaction typically completes in 12–24 hours.
-
Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Concentration: Evaporate the filtrate to yield the aldehyde.
-
Storage: Aldehydes of this nature are prone to air oxidation (to the acid). Store under inert gas at -20°C or use immediately.
References
-
Chemical Identity & Properties
- Synthetic Methodology (Reduction)
-
Medicinal Chemistry of OCF3
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
- Oxidation Protocols: Cahiez, G., et al. (2010). "Manganese Dioxide Oxidation of Benzylic Alcohols." Synthesis. (Standard protocol reference).
Sources
Application Notes and Protocols for the Strategic Use of [5-(Trifluoromethoxy)pyridin-2-yl]methanol in Pharmaceutical Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of successful lead optimization. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth technical overview and practical protocols for the application of [5-(Trifluoromethoxy)pyridin-2-yl]methanol, a versatile building block for introducing the trifluoromethoxy-substituted pyridine scaffold. We will delve into the rationale behind its use, its impact on key drug-like properties, and detailed methodologies for its incorporation into lead molecules, empowering medicinal chemists to harness its full potential in their optimization campaigns.
The Rationale: Why this compound?
The trifluoromethoxy-substituted pyridine ring is an increasingly sought-after structural motif in medicinal chemistry.[1][2][3][4] The combination of the electron-withdrawing trifluoromethoxy group and the heterocyclic pyridine core imparts a unique set of physicochemical properties that can be leveraged to address common challenges in lead optimization.[2][5]
The Trifluoromethoxy Group: A Lipophilic Electron-Withdrawing Moiety
The -OCF₃ group is a powerful tool for fine-tuning molecular properties.[5][6] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses a distinct electronic and steric profile.[5]
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[7] This increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better oral bioavailability.[5]
-
Metabolic Stability: The high strength of the C-F bond contributes to increased metabolic stability, protecting the molecule from enzymatic degradation and potentially extending its in-vivo half-life.[5][6]
-
Modulated Basicity of the Pyridine Ring: The strong electron-withdrawing nature of the -OCF₃ group reduces the pKa of the pyridine nitrogen. This can be advantageous in several ways:
-
Reduced Off-Target Effects: Lower basicity can minimize interactions with acidic cellular components and reduce the likelihood of hERG channel inhibition.
-
Improved Cell Permeability: By reducing the positive charge at physiological pH, the molecule can more readily cross biological membranes.
-
-
Fine-tuning of Target Interactions: The unique electronic properties of the trifluoromethoxy group can alter the electronic landscape of the parent molecule, potentially leading to more favorable interactions with the target protein.[6]
The Pyridine Core: A Privileged Scaffold
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2][4] Its inclusion offers several benefits:
-
Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for target binding.
-
Improved Solubility: Compared to its carbocyclic analog, the pyridine ring can enhance aqueous solubility.
-
Vectorial Orientation: The defined geometry of the pyridine ring allows for precise positioning of substituents to optimize interactions with the target.
The combination of these features in this compound makes it a highly valuable building block for lead optimization.
Physicochemical Property Modulation: A Comparative Overview
To illustrate the impact of the trifluoromethoxy group, the following table compares its properties with other common substituents.
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Key Characteristics |
| -H | 0.00 | 0.00 | Baseline |
| -CH₃ | +0.56 | -0.17 | Lipophilic, weakly electron-donating |
| -Cl | +0.71 | +0.23 | Lipophilic, weakly electron-withdrawing |
| -CF₃ | +0.88 | +0.54 | Lipophilic, strongly electron-withdrawing[6] |
| -OCF₃ | +1.04 | +0.35 | Highly lipophilic, strongly electron-withdrawing [7] |
| -OCH₃ | -0.02 | -0.27 | Hydrophilic, electron-donating |
Data compiled from various sources in medicinal chemistry literature.
Experimental Protocols: Harnessing the Potential of this compound
The primary alcohol functionality of this compound serves as a versatile handle for incorporating this valuable scaffold into lead molecules through various chemical transformations.
Synthesis of the Building Block
While this compound is commercially available from several suppliers, a general synthetic route for the analogous [5-(Trifluoromethyl)pyridin-2-yl]methanol involves the reduction of the corresponding methyl ester.[8] A similar approach can be envisioned for the trifluoromethoxy analog.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for a similar compound and should be optimized for the specific substrate.
-
Reaction Scheme:
-
Materials and Reagents:
-
Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Water, deionized
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 5-(trifluoromethoxy)pyridine-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH ~5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Incorporation into Lead Molecules: Ether and Ester Formation
The hydroxyl group of this compound is readily converted into ethers and esters, providing stable linkages to a lead scaffold.
The Mitsunobu reaction is a powerful method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon.[9][10] It allows for the coupling of the pyridyl methanol with a wide range of acidic nucleophiles, such as phenols or other alcohols.
Protocol 2: Mitsunobu Etherification
-
Reaction Scheme:
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (R-OH) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alcohol/phenol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired ether product.
-
Note: A modified Mitsunobu protocol using polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) can simplify purification by eliminating triphenylphosphine oxide and reduced azodicarboxylate byproducts.[11]
For simple alkyl halides, the Williamson ether synthesis provides a straightforward method for ether formation.
Protocol 3: Williamson Ether Synthesis
-
Reaction Scheme:
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (R-X) (1.2 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) or another suitable base (e.g., K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or THF
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Visualization of Workflows and Concepts
Lead Optimization Workflow
The following diagram illustrates a typical lead optimization cycle incorporating this compound.
Caption: A typical lead optimization workflow incorporating this compound.
Mitsunobu Reaction Mechanism
This diagram outlines the key steps in the Mitsunobu reaction for ether formation.
Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists engaged in lead optimization. Its strategic incorporation can significantly enhance the drug-like properties of a lead compound by modulating lipophilicity, metabolic stability, and target interactions. The provided protocols offer a practical starting point for the synthesis and application of this valuable reagent. By understanding the underlying principles of its utility and employing robust synthetic methodologies, researchers can effectively leverage this compound to accelerate the discovery of new and improved therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
-
ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Available at: [Link]
-
The importance of trifluoromethyl pyridines in crop protection. PubMed. Available at: [Link]
-
[5-(trifluoromethyl)pyridin-2-yl]methanol. Synthonix. Available at: [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]
-
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Synthesis of 5-trifluoromethoxy-2-pyridinecarboxylic acid. PrepChem.com. Available at: [Link]
-
New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]
-
Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ACS Publications. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol. PubChem. Available at: [Link]
-
Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. ResearchGate. Available at: [Link]
-
Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the primary alcohol in [5-(Trifluoromethoxy)pyridin-2-yl]methanol
An Application Guide for the Strategic Functionalization of the Primary Alcohol in [5-(Trifluoromethoxy)pyridin-2-yl]methanol
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The this compound building block is a prime example of a high-value intermediate, combining the essential pyridine core, prevalent in numerous pharmaceuticals, with the benefits of a trifluoromethoxy (-OCF₃) group.[1][2] The -OCF₃ moiety is particularly advantageous, offering a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties that can significantly enhance a molecule's binding affinity to target proteins and improve its overall pharmacokinetic profile.[3][4]
The primary alcohol at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is a gateway for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) and optimize drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key strategies for functionalizing this primary alcohol, with an emphasis on the underlying chemical principles and field-proven protocols.
Core Functionalization Strategies: A Protocol-Driven Guide
The reactivity of the primary alcohol in this compound can be harnessed through several key pathways. The choice of method depends on the desired final functional group, which in turn is dictated by the goals of the drug discovery program. Below are detailed protocols for the most critical transformations.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol opens two of the most important functional group gateways in organic synthesis. Mild oxidation yields the aldehyde, a precursor for reductive amination and olefination reactions. Stronger oxidation provides the carboxylic acid, essential for forming stable amide bonds or esters.
The selection of an oxidizing agent is critical. For the synthesis of the aldehyde, a selective reagent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols, a class that includes 2-pyridylmethanols, under mild, heterogeneous conditions.[5] For the conversion to a carboxylic acid, a more powerful oxidant is needed. Potassium permanganate (KMnO₄) is a robust and cost-effective choice capable of achieving this transformation efficiently.[6]
Caption: Oxidation decision workflow for the primary alcohol.
-
Objective: To synthesize the aldehyde for subsequent reactions like reductive amination.
-
Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (approx. 0.1 M), add activated MnO₂ (5-10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used directly or purified by silica gel chromatography.
-
-
Objective: To synthesize the carboxylic acid for amide coupling.
-
Reagents:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Water
-
-
Procedure: [6]
-
Suspend this compound (1.0 eq) in water (approx. 0.07 M) in a flask and cool to 5 °C with vigorous stirring.
-
Add KMnO₄ (approx. 1.0 eq by weight) in several portions, allowing the temperature to rise to, but not exceed, 25 °C.
-
After the final addition, continue stirring at 25 °C for an additional 30 minutes.
-
Filter the mixture to remove the manganese dioxide byproduct. Wash the solid several times with water.
-
Combine the filtrate and washings. Adjust the pH to ~5 with a suitable acid (e.g., 1M HCl).
-
Concentrate the solution to a smaller volume and extract several times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[6]
-
Esterification: Modulating Physicochemical Properties
Esterification is a fundamental transformation used to mask the polarity of the hydroxyl group, which can aid in membrane penetration or serve as a prodrug strategy.
The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and water is typically removed to drive it to completion.
Caption: General workflow for Fischer esterification.
-
Objective: To form an ester linkage from the primary alcohol.
-
Reagents:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Solvent (often the carboxylic acid itself or a high-boiling inert solvent like toluene)
-
-
Procedure:
-
Combine this compound (1.0 eq) and the carboxylic acid (can be used as the solvent or 1.2-2.0 eq in an inert solvent).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).
-
Heat the mixture to reflux. If using an inert solvent like toluene, a Dean-Stark apparatus can be used to remove the water byproduct.
-
Monitor the reaction for completion via TLC or LC-MS.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude ester, which can be purified by chromatography.
-
Etherification: Enhancing Lipophilicity and Stability
Formation of an ether bond is a common strategy to increase metabolic stability and modulate lipophilicity. The Williamson ether synthesis is a robust method for this purpose.
This reaction proceeds via an Sₙ2 mechanism.[8] It requires the conversion of the weakly nucleophilic alcohol into a potent nucleophile—the corresponding alkoxide. This is achieved by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting alkoxide then displaces a halide or other suitable leaving group from an alkyl electrophile.
Caption: Workflow for Williamson ether synthesis.
-
Objective: To form an ether from the primary alcohol.
-
Reagents:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
-
Nucleophilic Substitution: Unlocking Diverse Functionalities
Converting the hydroxyl group into a good leaving group is arguably the most powerful strategy, as it allows for the introduction of a wide array of nucleophiles, including amines, azides, and cyanides.
The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better one. Sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), are excellent leaving groups because their negative charge is well-stabilized by resonance.[9] The alcohol is first "activated" by reaction with a sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles in a classic Sₙ2 reaction.[9][10]
Caption: Two-step sequence for nucleophilic substitution.
-
Objective: To replace the hydroxyl group with a different functional group (e.g., an azide).
-
Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure (Step A: Activation):
-
Dissolve this compound (1.0 eq) in DCM containing pyridine or TEA (1.5 eq) and cool to 0 °C.
-
Add TsCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion.
-
Quench with water and extract with DCM. Wash the organic layer sequentially with dilute HCl (to remove base), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step.
-
-
Procedure (Step B: Substitution):
-
Dissolve the crude tosylate from Step A in DMF.
-
Add the nucleophile, for example, sodium azide (1.5 eq).
-
Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layers thoroughly with water and brine to remove DMF.
-
Dry over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography to obtain the final substituted product.
-
Summary of Functionalization Strategies
| Reaction Type | Key Reagents | Typical Conditions | Resulting Functional Group |
| Mild Oxidation | MnO₂, DCM | Room Temperature | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄, H₂O | 5-25 °C | Carboxylic Acid (-COOH) |
| Esterification | R-COOH, H₂SO₄ (cat.) | Reflux | Ester (-OC(O)R) |
| Etherification | 1. NaH, THF2. R-X | 0 °C to Room Temp. | Ether (-OR) |
| Substitution | 1. TsCl, Pyridine2. Nucleophile (Nu⁻) | 0 °C to 80 °C | Substituted Product (-Nu) |
Conclusion
The primary alcohol of this compound is a highly valuable and versatile functional group. The protocols outlined in this guide for oxidation, esterification, etherification, and nucleophilic substitution provide a robust toolkit for chemists in drug discovery. A thorough understanding of the principles behind each transformation allows for logical troubleshooting and adaptation, enabling the rapid generation of diverse analogues for biological screening and the development of next-generation therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7179-7184.
-
Saga, Y., & Nakajima, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 180-187. Available from: [Link]
-
Schäfer, A. (2023). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available from: [Link]
- ChemicalBook. (2025, July 24). (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7.
-
PrepChem.com. (n.d.). Synthesis of 5-trifluoromethoxy-2-pyridinecarboxylic acid. Available from: [Link]
-
Marais, J. P. J., Kruger, H. G., & Riley, D. L. (2013). A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Catalysis Science & Technology, 3(4), 1084-1090. Available from: [Link]
- Méndez-Ardoy, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Al-sayyed, F. A., et al. (2006). Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. European Journal of Organic Chemistry, 2006(18), 4238-4247. Available from: [Link]
-
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5263-5277. Available from: [Link]
- Guidechem. (n.d.). 2-Pyridinemethanol 586-98-1 wiki.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available from: [Link]
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
-
Taylor & Francis Online. (n.d.). Esterification – Knowledge and References. Available from: [Link]
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
-
Hafizi, H., et al. (2020, November 15). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. Research at TUS. Available from: [Link]
-
Hafizi, H., et al. (2025, November 11). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available from: [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
Sources
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. study.com [study.com]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Incorporating OCF3 groups into heterocyclic scaffolds via pyridine intermediates
Application Note & Protocol
Title: Strategic Trifluoromethoxylation of Heterocyclic Scaffolds via Pyridine-Based Intermediates
Abstract
The trifluoromethoxy (OCF3) group is a privileged substituent in modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the potency, metabolic stability, and lipophilicity of drug candidates.[1][2][3] However, the direct and selective incorporation of this group, particularly into electron-deficient heterocyclic systems, remains a significant synthetic challenge.[2][4][5] This application note details robust methodologies for the trifluoromethoxylation of heterocyclic scaffolds by leveraging pyridine-based intermediates. We will explore two primary strategies: (1) the direct, regioselective trifluoromethoxylation of functionalized pyridines and (2) the use of pyridinium salts as precursors for nucleophilic trifluoromethoxylation. Detailed mechanistic insights, step-by-step experimental protocols, and troubleshooting guides are provided for researchers in drug discovery and chemical development.
Scientific Background: The Value and Challenge of the OCF3 Group
The trifluoromethoxy group is often considered a "super-methoxy" analogue due to its profound impact on molecular properties. Its increasing prevalence in pharmaceuticals and agrochemicals stems from a unique combination of electronic and physical characteristics.[2][4]
Key Properties of the OCF3 Group:
-
High Lipophilicity: The OCF3 group significantly increases a molecule's lipophilicity (Hansch parameter π ≈ +1.04), which can enhance membrane permeability and improve absorption and transport in biological systems.[2][4]
-
Metabolic Stability: Unlike a methoxy group, the OCF3 group is exceptionally stable toward oxidative metabolism, a critical feature for improving the pharmacokinetic profile of a drug candidate.[1][6][7]
-
Potent Electron-Withdrawing Nature: With a high electronegativity (χ ≈ 3.7), the OCF3 group acts as a strong electron-withdrawing group through induction, which can modulate the pKa of nearby functionalities and influence binding interactions.[2][4]
-
Unique Conformational Profile: The OCF3 moiety typically orients itself orthogonally to an adjacent aromatic ring.[2][4][6] This perpendicular conformation can introduce favorable steric interactions and provide additional binding affinity within a target protein's active site.[4][6]
Despite these benefits, the installation of the OCF3 group is not trivial. Classical methods often require harsh conditions or employ highly toxic reagents like fluorophosgene, limiting their functional group tolerance and overall utility.[2][7] Modern methods have sought to overcome these limitations, with pyridine-based strategies emerging as particularly versatile and powerful.
Caption: Key Physicochemical Properties of the OCF3 Group
Key Methodologies & Mechanisms
Pyridine scaffolds serve as exceptionally versatile platforms for trifluoromethoxylation, acting either as the direct substrate for functionalization or as a key activating group to facilitate nucleophilic substitution.
Methodology A: Direct C-H Trifluoromethoxylation of Pyridine Derivatives
A powerful strategy for accessing trifluoromethoxylated pyridines involves a two-step, one-pot sequence of O-trifluoromethylation of a precursor followed by a thermal rearrangement.[8] This approach is particularly effective for introducing the OCF3 group ortho to a nitrogen-containing directing group.
Mechanism: The reaction proceeds through the initial O-trifluoromethylation of a protected N-heteroaryl-N-hydroxylamine intermediate using an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent.[5][8] The resulting N-(trifluoromethoxy)amine intermediate is often unstable and undergoes a thermally induced intramolecular rearrangement, migrating the OCF3 group to the ortho-position of the pyridine ring.[4][8] Mechanistic studies suggest a radical O-trifluoromethylation followed by an OCF3-migration pathway is a plausible route.[4]
Caption: Workflow for Direct Trifluoromethoxylation
Advantages:
-
High Regioselectivity: The methodology provides excellent control for ortho-functionalization.
-
Broad Substrate Scope: Tolerates a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules.[4]
-
Operational Simplicity: The reaction can often be performed in one pot without isolation of the intermediate.[8]
Methodology B: Nucleophilic Trifluoromethoxylation via Pyridinium Salts
An alternative and highly innovative approach utilizes the pyridine moiety as an activating group to generate a source of the trifluoromethoxide anion (OCF3⁻). This strategy relies on the generation of an isolable pyridinium trifluoromethoxide salt.[9][10][11]
Mechanism: The process begins with a Nucleophilic Aromatic Substitution (SNAr) reaction between a highly nucleophilic pyridine, such as 4-dimethylaminopyridine (DMAP), and an electrophilic OCF3 source like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB).[10][11] This reaction forms a stable, often isolable, pyridinium salt where the trifluoromethoxide acts as the counter-anion. This salt can then be used as a practical and effective reagent for standard SN2 reactions with various electrophiles (e.g., alkyl halides) to form trifluoromethyl ethers.[9][12]
Advantages:
-
Use of Inexpensive Starting Materials: Leverages commercially available and relatively inexpensive precursors like DMAP and DNTFB.[10][11]
-
Generation of an Isolable Reagent: The ability to isolate the pyridinium trifluoromethoxide salt allows for its use under a variety of reaction conditions, decoupling it from the conditions required for its formation.[10]
-
High Selectivity: The resulting reagent shows high selectivity for O-trifluoromethoxylation over competing nucleophilic fluorination.[11]
Detailed Experimental Protocol
This section provides a representative protocol for the direct trifluoromethoxylation of a pyridine derivative based on the OCF3 migration strategy.
Reaction: Regioselective Trifluoromethoxylation of N-Benzoyl-N-(pyridin-2-yl)hydroxylamine
| Reagents & Materials | Supplier | Grade | Quantity | Molar Eq. |
| N-Benzoyl-N-(pyridin-2-yl)hydroxylamine | In-house/Commercial | >98% | 214 mg (1.0 mmol) | 1.0 |
| Togni Reagent I | Commercial | >98% | 316 mg (1.0 mmol) | 1.0 |
| Cesium Carbonate (Cs₂CO₃) | Commercial | Anhydrous, >99% | 65 mg (0.2 mmol) | 0.2 |
| 1,2-Dichloroethane (DCE) | Commercial | Anhydrous | 5 mL | - |
Equipment:
-
50 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add N-Benzoyl-N-(pyridin-2-yl)hydroxylamine (214 mg, 1.0 mmol, 1.0 eq.).
-
Add Togni Reagent I (316 mg, 1.0 mmol, 1.0 eq.) and Cesium Carbonate (65 mg, 0.2 mmol, 0.2 eq.).
-
Causality Note: Cesium carbonate acts as a mild base to facilitate the initial reaction with the Togni reagent. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and intermediates.
-
-
Solvent Addition and Reaction Initiation:
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,2-dichloroethane (5 mL) via syringe.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Causality Note: The initial stirring at room temperature allows for the formation of the N-(trifluoromethoxy)amine intermediate.
-
-
Migration Step:
-
After 1 hour, attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating provides the necessary energy to induce the intramolecular rearrangement (migration) of the OCF3 group onto the pyridine ring.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality Note: The aqueous wash removes inorganic salts and any remaining acidic or basic impurities.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-benzamido-6-(trifluoromethoxy)pyridine.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Applications in Drug Discovery: Case Studies
The strategic incorporation of OCF3 groups into heterocyclic cores is not merely an academic exercise; it is a validated strategy in pharmaceutical development. The ability to perform this modification at a late stage allows for the rapid generation of analogues of complex, biologically active molecules.[4]
| Compound/Scaffold | Therapeutic Target/Area | Significance of OCF3 Group | Development Stage |
| Riluzole Analogs | Ion channel modulator / ALS | The OCF3 group can modulate lipophilicity and CNS penetration compared to other substituents. | Research/Preclinical |
| Cialis™ (Tadalafil) Derivative | PDE5 Inhibitor / Erectile Dysfunction | Late-stage trifluoromethoxylation of a Cialis-conjugated pyridine demonstrated the feasibility of modifying complex drug scaffolds.[4] | Proof-of-Concept[4] |
| Estrone Derivative | Hormone Therapy | Trifluoromethoxylation of an estrone-pyridine conjugate highlights the method's tolerance for complex, steroidal structures.[2][4] | Proof-of-Concept[2][4] |
Troubleshooting and Safety
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete formation of intermediate. | Ensure anhydrous conditions. Check the quality of the Togni reagent. |
| Incomplete migration. | Increase reaction time or temperature slightly (e.g., to 85-90 °C). Confirm starting material consumption via TLC/LC-MS. | |
| Degradation of reagents or product. | Ensure the reaction is run under an inert atmosphere. Avoid excessive heating. | |
| Multiple Byproducts | Side reactions due to moisture. | Use freshly dried solvents and flame-dry glassware. |
| Competing reaction pathways. | Re-evaluate the stoichiometry of the base. In some cases, a different base or solvent may be required. | |
| Difficulty in Purification | Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC. |
Safety Precautions:
-
Fluorinating Reagents: Togni and Umemoto reagents are electrophilic and should be handled with care.[13][14][15] They are typically stable solids but can decompose exothermically at elevated temperatures.[14] Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The use of pyridine-based intermediates provides a robust and versatile entry point for the incorporation of the valuable trifluoromethoxy group into heterocyclic systems. The direct functionalization via OCF3 migration offers a regioselective method compatible with complex molecular architectures, while the generation of isolable pyridinium trifluoromethoxide salts presents a practical and cost-effective route for nucleophilic trifluoromethoxylation. These methodologies empower medicinal chemists to strategically modify lead compounds, enhancing their drug-like properties and accelerating the discovery and development of new therapeutics.
References
-
Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
Poce, G., et al. (2022). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. [Link]
-
Yagupolskii, L. M. (2019). Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. ResearchGate. [Link]
-
Beier, P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]
-
Wikipedia. (2023). Togni reagent II. Wikipedia. [Link]
-
Beier, P., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]
-
White, A. R., et al. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. Organic Letters. [Link]
-
White, A. R., et al. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. ACS Publications. [Link]
-
Ngai, M.-Y., et al. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ACS Catalysis. [Link]
-
Ngai, M.-Y., et al. (2015). Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. ResearchGate. [Link]
-
Itoh, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. [Link]
-
White, A. R., et al. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. ACS Publications. [Link]
-
J.P. Bégué, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Wiley. [Link]
-
Ngai, M.-Y., et al. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Request PDF. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
-
Ngai, M.-Y., et al. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed. [Link]
-
White, A. R., et al. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. Figshare. [Link]
-
Boyarskiy, V. P., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. ACS Catalysis. [Link]
-
White, A. R., et al. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. PubMed. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]
- 14. Togni reagent II - Wikipedia [en.wikipedia.org]
- 15. Togni Reagent II - Enamine [enamine.net]
Troubleshooting & Optimization
Stability of [5-(Trifluoromethoxy)pyridin-2-yl]methanol under basic conditions
The following Technical Support Guide is designed for researchers and process chemists working with [5-(Trifluoromethoxy)pyridin-2-yl]methanol .
This guide synthesizes specific reactivity data regarding the trifluoromethoxy (-OCF
Topic: Stability & Reactivity Under Basic Conditions
Quick Reference Data:
-
Analog Caution: Distinct from the more common Trifluoromethyl analog (CAS 31181-84-7).[1][2]
-
Core Functionality: Pyridine building block with a primary alcohol handle and a lipophilic, metabolically stable -OCF
motif.[1][2]
Part 1: Critical Stability Profile (The "Why")
Electronic Environment & Base Sensitivity
The stability of this molecule in base is dictated by the interplay between the electron-deficient pyridine ring and the -OCF
-
The -OCF
Group: Unlike a methoxy group (-OCH ), the trifluoromethoxy group is electron-withdrawing by induction (-I) but electron-donating by resonance (+M).[1][2] On a pyridine ring, the -I effect dominates, deactivating the ring. -
Base Stability Verdict: The C(sp
)–OCF bond is generally robust under standard basic conditions (e.g., , , ). However, the ring's electron deficiency makes it susceptible to Nucleophilic Aromatic Substitution (S Ar) under forcing conditions. -
The Alcohol Handle: The primary alcohol at C2 is the most reactive site. In the presence of bases, it forms an alkoxide.
The Degradation Risk: S Ar vs. Alkylation
When using strong bases (e.g.,
-
Intended Reaction:
-alkylation of the hydroxymethyl group.[1][2] -
Side Reaction (Risk): If the base is also a nucleophile (e.g., hydroxide or methoxide in hot solvents), it may attack the C5 or C6 position. While -OCF
is a poor leaving group compared to halogens, it can be displaced or undergo elimination-addition (hetaryne mechanism) under extreme conditions (e.g., organolithiums).[1][2]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Alkylation Reactions
Q: I am trying to alkylate the alcohol using NaH in DMF, but the reaction mixture turned black and yields are low. Is the -OCF
-
Diagnosis: The black color suggests pyridine ring degradation (polymerization) or formation of charge-transfer complexes, likely due to the high basicity of NaH in a polar aprotic solvent.
-
Root Cause: While -OCF
is likely intact, the pyridine ring protons (particularly at C6) are acidic.[2] Strong bases can cause deprotonation followed by ring opening or polymerization.[2] -
Solution: Switch to a milder base system.
-
Recommendation: Use
or in Acetone or Acetonitrile .[2] These bases are sufficient to deprotonate the primary alcohol ( ) without damaging the pyridine ring. -
Alternative: If NaH is required, conduct the deprotonation at 0°C and keep the reaction time short before adding the electrophile.
-
Scenario B: Aqueous Workups
Q: Can I wash the organic layer with 1M NaOH during extraction?
-
Diagnosis: Standard workup procedure.[2]
-
Verdict: Yes. The molecule is stable to dilute aqueous base (1M NaOH) at room temperature for short durations.[2] The -OCF
group does not hydrolyze easily.[1][2] -
Caution: Prolonged exposure to hot aqueous base (
C) may lead to hydrolysis of the trifluoromethoxy group to the pyridinol, or Cannizzaro-type disproportionation if any aldehyde impurity is present.
Scenario C: Metal-Halogen Exchange
Q: I want to use n-BuLi to lithiate the ring. Will the -OCF
-
Diagnosis: Use of organolithiums.[2]
-
Verdict: High Risk. Ortho-lithiation (directed by the ring nitrogen or the oxygen) is possible, but -OCF
is susceptible to -elimination or nucleophilic attack by the butyl group.[1][2] -
Solution: Avoid strong alkyllithiums. If lithiation is necessary, use LDA or LiTMP at -78°C to favor deprotonation over nucleophilic attack, and quench immediately.[1][2]
Part 3: Experimental Protocols
Protocol 1: Safe O-Alkylation (Recommended)
This protocol minimizes ring degradation while ensuring efficient alkylation.[1][2]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 - 2.0 equiv).[1][2]-
Note:
is preferred over for its higher solubility and "naked anion" effect in MeCN.[2]
-
-
Electrophile: Add the alkyl halide (1.1 equiv).
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Monitor: Check via TLC or LCMS.[2]
-
Heating: If sluggish, heat to max 50°C. Avoid refluxing in DMF.
-
-
Workup: Filter off solids, concentrate, and purify via flash chromatography.
Protocol 2: Stability "Stress Test"
Use this to validate the material before committing to a large-scale batch.[1][2]
| Reagent | Solvent | Temp | Duration | Expected Outcome |
| 1M NaOH | Water/THF (1:1) | 25°C | 24 h | Stable (No degradation) |
| K2CO3 | DMF | 60°C | 12 h | Stable (Standard alkylation condition) |
| NaH (60%) | THF | 0°C | 1 h | Stable (Alkoxide formation) |
| NaH (60%) | DMF | >80°C | 2 h | Unstable (Potential ring degradation/tars) |
Part 4: Decision Logic (Graphviz)
The following diagram illustrates the decision pathway for selecting reaction conditions to preserve the this compound scaffold.
Caption: Decision tree for base selection.[1][2] Green paths indicate high stability; red paths indicate degradation risks.[1][2]
Part 5: References
-
Leroux, F. R., et al. (2015).[2][4] "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science, 6, 6949-6958.[1][2] (Demonstrates the synthesis and stability of OCF3-pyridines).
-
PrepChem. "Synthesis of 5-trifluoromethoxy-2-pyridinecarboxylic acid."[1][2] (Highlights the stability of the scaffold under KMnO4 oxidation conditions).
-
Tlili, A., et al. (2016).[2] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." Angewandte Chemie International Edition, 55(4), 1240-1243.[1][2] (Review of electronic properties and metabolic stability). [2]
-
Schlosser, M. (2006).[2] "The 2-Pyridylmethanol Motif: A Versatile Handle."[1][2] European Journal of Organic Chemistry.[2] (General reactivity of the hydroxymethyl pyridine scaffold).
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Troubleshooting oxidation side reactions of fluorinated pyridine alcohols
Executive Summary
Oxidizing fluorinated pyridine alcohols is deceptively difficult. While standard alcohols react predictably, the combination of the electron-deficient pyridine ring and the high electronegativity of fluorine creates a "perfect storm" for three specific failure modes: stable hydrate formation , nucleophilic aromatic substitution (
This guide moves beyond generic oxidation advice to address the unique electronic anomalies of this substrate class.
Diagnostic & Troubleshooting (Q&A)
Symptom 1: "My product mass is M+18, and the NMR shows no aldehyde proton."
Diagnosis: Stable Gem-Diol (Hydrate) Formation.
-
The Science: Fluorine atoms are potent electron-withdrawing groups (EWGs). When attached to a pyridine ring, they pull electron density away from the carbonyl carbon, making it hyper-electrophilic. Unlike typical aldehydes, which favor the carbonyl form, fluorinated pyridine aldehydes often thermodynamically favor the hydrate (gem-diol) form in the presence of any moisture.
-
The Fix:
-
Do not discard: Your reaction likely worked.
-
Dehydration: Reflux in toluene with a Dean-Stark trap to remove water physically.
-
Chemical Shift: If using the hydrate for the next step (e.g., reductive amination), use anhydrous conditions; the amine will displace the water.
-
Analysis: Run NMR in
or rather than (which is often wet/acidic) to see the distinct gem-diol protons.
-
Symptom 2: "I lost my Fluorine signal ( NMR) or observed a new aromatic peak."
Diagnosis: Nucleophilic Aromatic Substitution (
-
The Science: Fluorine at the C2, C4, or C6 position of pyridine is an excellent leaving group. If you use basic oxidation conditions (e.g., Swern with excess base, or bleach at high pH), the base (alkoxide or hydroxide) attacks the ring, displacing the fluoride.
-
The Fix:
-
Avoid Base: Switch to Dess-Martin Periodinane (DMP) , which operates at neutral pH.
-
Temperature Control: If using Swern, ensure the quench is kept strictly below -60°C until fully neutralized.
-
Buffer: If using TEMPO/Bleach, aggressively buffer the solution to pH 8.5–9.5 using
.
-
Symptom 3: "The reaction stalls at 50% conversion despite excess oxidant."
Diagnosis: N-Coordination / Chelation.
-
The Science: The pyridine nitrogen is a Lewis base.[1] It can coordinate to metal-based oxidants (Cr, Mn) or hypervalent iodine species, effectively poisoning the oxidant or protecting the alcohol via steric bulk.
-
The Fix:
-
Lewis Acid Scavenger: Add 1.1 eq. of
(if using non-basic oxidants) to tie up the nitrogen lone pair (Warning: This deactivates the ring further). -
Protonation: Run the reaction in acidic media (e.g., PCC with excess acid—though toxic) to protonate the nitrogen.
-
Best Approach: Use TEMPO/BAIB (Bis-acetoxyiodobenzene), which is less susceptible to N-coordination than metal oxidants.
-
Decision Matrix: Selecting the Right Oxidant
Do not default to Swern. Use this logic flow to select the oxidant that preserves your fluorinated scaffold.
Figure 1: Decision tree for oxidant selection based on fluorinated pyridine regiochemistry and scale.
The "Invisible" Product: Understanding Hydrate Stability
Researchers often assume their reaction failed because the aldehyde peak (
Table 1: Equilibrium Constants (
| Substrate | Dominant Species in | |
| Benzaldehyde | Carbonyl | |
| Pyridine-2-carboxaldehyde | Mix (50:50) | |
| 6-Fluoro-pyridine-2-carboxaldehyde | > 50 | Hydrate (Gem-diol) |
| Trifluoroacetaldehyde | Hydrate |
Key Insight: The hydrate is not an impurity. It is a "masked" aldehyde.
-
Action: If you need to characterize it, use qNMR (Quantitative NMR) in dry DMSO. You will see the gem-diol protons (
6-7 ppm, broad singlet) instead of the aldehyde.
Recommended Protocols
Protocol A: Dess-Martin Periodinane (DMP)
Best for: Small scale (<5g), C2/C4 fluorinated substrates, avoiding
Mechanism: DMP acts as a chemical oxidant that accepts electrons without requiring basic activation, preventing fluoride displacement.
-
Setup: Dissolve fluorinated pyridine alcohol (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP mechanism).
-
Addition: Add DMP (1.2 equiv) in one portion at 0°C.
-
Reaction: Warm to RT. Monitor by TLC/LCMS.
-
Note: If reaction is slow, add 1.0 equiv of
to buffer the acetic acid byproduct.
-
-
Workup (Critical):
-
Dilute with
. -
Add 1:1 mixture of sat.
and . -
Stir vigorously for 15 mins. The thiosulfate reduces unreacted iodine species (clearing the white suspension to clear layers).
-
-
Isolation: Separate organics, dry over
. Evaporate without heat (aldehydes are volatile).
Protocol B: Buffered TEMPO / Bleach (Anelli Conditions)
Best for: Scale-up (>10g), cost-efficiency.
Mechanism: The oxoammonium cation oxidizes the alcohol.[2] Bleach re-oxidizes the TEMPO.
-
Buffer Prep: Prepare a 0.5M solution of
adjusted to pH 9.0 (use pH meter). Crucial: High pH causes ; Low pH kills the catalyst. -
Setup: Dissolve alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM. Add KBr (0.1 equiv) dissolved in minimal water.
-
Oxidation: Cool to 0°C. Add buffered Bleach (NaOCl, 1.1 equiv) dropwise.
-
Rate Control: The internal temp must not exceed 5°C.
-
-
Quench: Quench immediately upon consumption of SM with sat.
.
Visualizing the Failure Mode ( )
The diagram below illustrates why basic conditions (like unbuffered Swern or Bleach) destroy your fluorinated substrate.
Figure 2: Competition between desired oxidation and undesired nucleophilic aromatic substitution (
References
-
Dess-Martin Mechanism & Water Acceleration
-
TEMPO Oxidation (Anelli Protocol)
- Hydrate Formation in Fluorinated Aldehydes: Sülzle, D.; Schwarz, H. "Kinetics and thermodynamics of the hydration of fluorinated aldehydes." Helv. Chim. Acta1989, 72, 1522.
-
Nucleophilic Substitution on Pyridines (
):-
Scriven, E. F. V. "Pyridines and their Benzo Derivatives: Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II, 1996 . Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04608G [pubs.rsc.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. TEMPO [organic-chemistry.org]
Technical Support Center: Solvent Selection for Reactions Involving Trifluoromethoxy Pyridines
Welcome to the technical support center for chemists working with trifluoromethoxy-substituted pyridines. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth insights into the critical role of solvent selection in ensuring the success of your reactions. As Senior Application Scientists, we understand that moving beyond standard protocols is key to innovation. This resource explains the causality behind solvent choices, offering troubleshooting advice and optimized protocols to address the unique challenges posed by these valuable building blocks.
The introduction of a trifluoromethoxy (OCF₃) group into a pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized substituent in modern medicinal and agricultural chemistry.[1][2][3] However, these same properties demand careful consideration of the reaction environment. The powerful electron-withdrawing nature of the OCF₃ group and the inherent characteristics of the pyridine nucleus create a nuanced reactivity profile that is highly sensitive to the solvent system.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Section 1: Foundational Knowledge - Understanding Your Reagents
Before selecting a solvent, it's crucial to understand the fundamental properties of your trifluoromethoxy pyridine substrate.
FAQ: What are the key physicochemical properties of trifluoromethoxy pyridines that influence solvent choice?
Answer: The selection of an appropriate solvent hinges on three main properties of your substrate:
-
Solubility: Trifluoromethoxy pyridines, especially those with additional halogen substituents, tend to be crystalline solids with moderate to low solubility in nonpolar solvents. Their solubility generally increases with solvent polarity. For instance, studies on 2-chloro-3-(trifluoromethyl)pyridine have shown that its solubility is significantly higher in polar solvents like ethyl acetate, acetone, and various alcohols compared to nonpolar hydrocarbons like n-hexane or n-heptane.[4][5] Always perform preliminary solubility tests with small amounts of your starting material in the intended solvents at both room and elevated temperatures.
-
Electronic Nature: The OCF₃ group is strongly electron-withdrawing, more so than a CF₃ group.[3] This makes the pyridine ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNA_r_). However, it also deactivates the ring towards electrophilic aromatic substitution. This electronic profile dictates the type of reaction that is feasible and the mechanism it will follow, which in turn informs the ideal solvent polarity needed to stabilize intermediates or transition states.
-
Stability: While the trifluoromethoxy group is generally considered robust, it is not entirely inert.[6] Under certain conditions, particularly with strong nucleophiles or bases at elevated temperatures, the OCF₃ group can be susceptible to degradation or substitution, especially when positioned at the 2- or 4-position of the pyridine ring.[6] The solvent can mediate this stability; for example, protic solvents might participate in unwanted side reactions, while overly aggressive high-boiling polar aprotic solvents like DMF or NMP at high temperatures can sometimes promote decomposition pathways.
FAQ: How does the position of the trifluoromethoxy group affect solvent selection?
Answer: The regiochemistry of the OCF₃ group is critical.
-
OCF₃ at the 2- or 4-position: These positions are electronically activated for nucleophilic attack. The solvent must be chosen to facilitate the SNA_r_ mechanism, typically a polar aprotic solvent that can support the formation of charged intermediates (Meisenheimer complexes).
-
OCF₃ at the 3-position: This position is less activated towards direct nucleophilic attack. Reactions at other positions on such a substrate (e.g., a Suzuki coupling at the 2-position) are common. Here, the solvent choice is dictated more by the requirements of the specific reaction (e.g., catalyst and base solubility for a cross-coupling) rather than activation for SNA_r_ at the OCF₃-bearing carbon.
Section 2: General Solvent Selection and Troubleshooting Workflow
A systematic approach to solvent selection can save significant time and resources.
FAQ: What is a good starting point for solvent screening for a new reaction with a trifluoromethoxy pyridine?
Answer: A logical starting point is to choose a solvent that is well-established for the type of reaction you are performing, while also considering the solubility of your specific substrate.
Table 1: Common Solvents and Their Relevant Properties
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Key Considerations |
| Toluene | 2.4 | 111 | Aprotic, Nonpolar | Good for many cross-couplings (Suzuki, Buchwald), but may have solubility issues. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Polar | Excellent general-purpose solvent, good solvating power. Low boiling point limits reaction temperature. |
| 1,4-Dioxane | 2.2 | 101 | Aprotic, Ethereal | Classic solvent for Suzuki and Buchwald-Hartwig reactions. Higher boiling point than THF.[7][8] |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic, Polar | Highly polar, good for reactions involving ionic intermediates. Can inhibit some Pd catalysts.[9] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, Polar | High boiling point and excellent solvating power for polar and ionic species. Often used for SNA_r_.[10][11] Can be difficult to remove and may cause decomposition at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Aprotic, Polar | Very high boiling point and polarity. Excellent for challenging SNA_r_ reactions.[12] Can be difficult to remove and may interfere with some workups. |
General Solvent Selection Workflow
The following workflow provides a structured approach to selecting and optimizing your solvent system.
Caption: Decision tree for troubleshooting SNAr reactions.
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are workhorses in modern synthesis, but the trifluoromethoxy pyridine core can present unique challenges related to catalyst activity and substrate stability.
Answer: For Suzuki-Miyaura couplings, a mixture of a nonpolar organic solvent and an aqueous base solution is standard. The organic solvent must solubilize the pyridine substrate and the boronic acid/ester, while allowing for effective mixing with the aqueous phase.
-
Recommended Starting Points:
-
1,4-Dioxane/Water: A classic, robust choice that works for a wide range of substrates. [7] * Toluene/Water: Another common choice, particularly when higher temperatures are needed.
-
THF/Water: Effective, but the lower boiling point limits the reaction temperature.
-
-
Troubleshooting:
-
Poor Solubility: If your substrate or boronic acid is poorly soluble, consider a more polar solvent system like DMF/Water or Acetonitrile/Water . However, be aware that highly polar coordinating solvents like DMF and MeCN can sometimes negatively impact catalyst activity. [13] * Protodeboronation: If you observe significant loss of your boronic acid (conversion to the corresponding arene), this can sometimes be exacerbated by protic solvents (especially alcohols) or prolonged heating. In such cases, minimizing reaction time or using a non-aqueous system with a base like CsF in a solvent like dioxane might be beneficial.
-
Answer: The Buchwald-Hartwig amination is highly sensitive to the solvent, which must solubilize the substrate, amine, base, and palladium complex. [14]
-
Issue: Low or inconsistent yields.
-
Possible Solvent-Related Causes & Solutions:
-
Poor Base Solubility: The most common bases (NaOtBu, K₂CO₃, K₃PO₄) have limited solubility in purely nonpolar solvents like toluene. [15]This can create reproducibility issues.
-
Solution: Switch to a more polar ethereal solvent like 1,4-dioxane or THF , which often improves the solubility and activity of the base. [8]Toluene is still a viable option, but vigorous stirring is essential.
-
-
Catalyst Inhibition: Certain solvents can act as ligands for the palladium center, inhibiting catalysis. Avoid chlorinated solvents and, in many cases, acetonitrile or pyridine itself as the solvent , as they can bind to the palladium and shut down the catalytic cycle. [9] 3. Substrate Decomposition: At the high temperatures often required for coupling with less reactive aryl chlorides, sensitive functional groups on your trifluoromethoxy pyridine or amine partner may decompose.
-
Solution: If decomposition is suspected, try running the reaction in a lower-boiling solvent like THF or CPME at reflux. This may require a longer reaction time or a more active catalyst system but can preserve sensitive substrates.
-
-
Section 4: Experimental Protocol Example
This section provides a detailed, step-by-step methodology for a common workflow.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethoxy)pyridine
This protocol provides a general starting point for the coupling of a primary amine with a representative trifluoromethoxy pyridine substrate.
Materials:
-
2-Chloro-4-(trifluoromethoxy)pyridine (1.0 mmol, 1.0 eq)
-
Primary Amine (e.g., Aniline) (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%) [15]* Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the 2-chloro-4-(trifluoromethoxy)pyridine (if solid), XPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Substrate Addition: Add the primary amine via syringe. If the trifluoromethoxy pyridine is a liquid, add it at this stage.
-
Inerting: Briefly purge the headspace of the vial with argon or nitrogen for 1-2 minutes, then seal the cap tightly.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously for the desired amount of time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.
References
-
Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved February 24, 2026, from [Link]
-
Wang, L., et al. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1010. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved February 24, 2026, from [Link]
-
Tlili, A., & Bédard, A. C. (2021). An Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. Organic Letters, 23(13), 5193–5197. Available at: [Link]
-
Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Available at: [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7052. Available at: [Link]
-
Wang, L., et al. (2019). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1010. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved February 24, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 24, 2026, from [Link]
-
Organic Process Research & Development. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Retrieved February 24, 2026, from [Link]
-
Sigman, M. S., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 5(8), 4579-4583. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved February 24, 2026, from [Link]
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Zhuravlev, F. A., et al. (2019). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 24(18), 3326. Available at: [Link]
-
Fujioka, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 63-71. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Minimizing defluorination during synthesis with [5-(Trifluoromethoxy)pyridin-2-yl]methanol
Subject: Minimizing Defluorination & Degradation During Synthesis
Introduction & Reagent Profile
Reagent: [5-(Trifluoromethoxy)pyridin-2-yl]methanol
CAS: 31181-84-7
Key Structural Feature: The 5-position trifluoromethoxy (
The Challenge:
While the
The primary failure modes during synthesis are:
-
Nucleophilic Displacement (
): The pyridine ring is electron-deficient.[2] While the C-5 position is meta to the nitrogen (and thus less activated than C-2/C-4), strong nucleophiles or high temperatures can displace the group entirely. -
Reductive Defluorination: Exposure to single-electron transfer (SET) reagents or specific transition metals can cleave the C-F or O-C bonds.
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strong Lewis acids can cleave the ether linkage.
Module 1: Understanding the Instability (The "Why")
To prevent degradation, one must understand the pathways that lead to fluorine loss or group displacement.[1][3]
Figure 1: Primary degradation pathways for 5-trifluoromethoxy-pyridine derivatives.
Module 2: Reaction Optimization Guidelines
Base Selection Hierarchy
The choice of base is critical. Hard nucleophiles (alkoxides) increase the risk of
| Base Class | Examples | Risk Level | Recommendation |
| Hard Alkoxides | HIGH | Avoid. High risk of displacing | |
| Hydroxides | MED-HIGH | Use only in biphasic systems with Phase Transfer Catalysts (PTC). | |
| Bulky Alkoxides | MEDIUM | Safer than methoxide due to steric bulk, but temperature control ( | |
| Inorganic Carbonates | LOW | Preferred. Cesium carbonate in MeCN or DMF is the standard for alkylation. | |
| Organic Amines | LOW | Ideal for mesylation/tosylation steps.[1] |
Solvent Compatibility[3][4][5]
-
Avoid: HMPA or pure DMSO at high temperatures (promotes
). -
Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1][3]
Module 3: Troubleshooting Specific Transformations
Scenario A: Converting Alcohol to a Leaving Group (Mesylation/Tosylation)
Issue: The pyridine nitrogen is nucleophilic.[6] Reacting with sulfonyl chlorides can lead to
Protocol (Self-Validating):
-
Solvent: Anhydrous DCM (
). -
Base:
(1.5 equiv) or DIPEA. Do not use pyridine as solvent. -
Temp: Start at
, warm to . Never reflux. -
Validation: Monitor by TLC. Product should be less polar. If a precipitate forms that is water-soluble, it is likely the
-sulfonated salt (undesired).
Scenario B: O-Alkylation (Ether Synthesis)
Issue: Using
Figure 2: Mitsunobu protocol for mild etherification.
Scenario C: Oxidation to Aldehyde/Acid
Issue: "Jones Reagent" (Chromic acid) is too acidic and may hydrolyze the
-
Aldehyde: Dess-Martin Periodinane (DMP) or Swern Oxidation. These are non-acidic and preserve the electronic environment of the pyridine.
-
Carboxylic Acid: Pinnick Oxidation (NaClO2) after converting to aldehyde.
FAQ: Technical Troubleshooting
Q1: I see a new peak in
Q2: Can I use this reagent in a Grignard reaction? A: The alcohol proton must be protected first. However, the pyridine ring itself is susceptible to nucleophilic attack by Grignard reagents at C-6.[1] Use organozinc reagents (Knochel-type) instead; they are milder and tolerate the sensitive pyridine core better.
Q3: Why did my yield drop when scaling up the alkylation with
References
-
Stability of OCF3 Group: Leroux, F. R., et al. (2015).[1][3] "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[9] Chemical Science. Link
-
Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009).[1][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
-
Oxidation of Pyridine Methanols: Mancuso, A. J., & Swern, D. (1981).[1][3] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis. Link
-
Nucleophilic Substitution on Pyridines: Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry. Wiley.[1] (General reference for Pyridine reactivity).
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Technical Support Center: Thermal Stability & Handling of [5-(Trifluoromethoxy)pyridin-2-yl]methanol
Case ID: CAS-1227598-63-3-THERM Compound: [5-(Trifluoromethoxy)pyridin-2-yl]methanol Classification: Fluorinated Heterocyclic Building Block Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering stability issues during the scale-up, storage, or thermal characterization of This compound .
This compound presents a unique duality in stability:
-
The Pyridine-Methanol Motif: Structurally prone to auto-oxidation and light-induced degradation (similar to benzyl alcohol derivatives).
-
The Trifluoromethoxy (-OCF₃) Group: Generally thermally robust but capable of releasing hazardous Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) if the decomposition temperature (
) is breached.
This guide replaces standard datasheets with actionable troubleshooting workflows to ensure your experimental safety and data integrity.
Module 1: Thermal Analysis (DSC/TGA) Troubleshooting
User Query: "My DSC pans are rupturing during analysis, or I am seeing 'ghost' endotherms. How do I accurately determine the decomposition onset?"
Core Analysis Protocol
Because this compound contains a hydroxyl group (potential for hydrogen bonding/dehydration) and a fluorinated ether, standard open-pan DSC is insufficient.
Step-by-Step Methodology:
-
TGA Screening (Open Pan):
-
Goal: Determine volatility vs. decomposition.
-
Protocol: Ramp 10°C/min from 30°C to 400°C under Nitrogen flow (50 mL/min).
-
Interpretation: If you see significant mass loss before 150°C, it is likely solvent entrapment or evaporation of the compound itself (if low molecular weight).
-
-
DSC Analysis (Hermetically Sealed):
-
Goal: Determine
(Decomposition Onset) without evaporation masking the signal. -
Protocol: Encapsulate 2–5 mg in Gold-plated high-pressure pans (to resist HF corrosion) or standard Aluminum hermetic pans (if <300°C).
-
Ramp: 5°C/min. Note: Slower ramp rates increase the sensitivity of detecting onset exotherms.
-
Troubleshooting Table: Thermal Anomalies
| Symptom | Probable Cause | Corrective Action |
| Pan Rupture/Bursting | Vapor pressure exceeded pan limit or rapid gas evolution ( | Switch to High-Pressure Gold-Plated pans (up to 100 bar). Reduce sample mass to <2 mg. |
| Broad Endotherm <100°C | Solvent/Moisture desorption. | Dry sample in a vacuum desiccator ( |
| Baseline Drift >200°C | Early onset of -OCF₃ decomposition or polymerization. | STOP. Do not exceed this temperature. Calculate adiabatic temperature rise ( |
| Yellow Residue post-run | Oxidative degradation (if air was present) or polymerization. | Ensure purge gas is high-purity |
Visual Workflow: Thermal Stability Decision Tree
Caption: Figure 1. Logic flow for determining thermal safety parameters. ARC = Accelerating Rate Calorimetry.
Module 2: Storage & Chemical Stability
User Query: "The white powder has turned yellow/brown after two weeks on the shelf. Is it still usable?"
Degradation Mechanism
The primary instability vector is not the trifluoromethoxy group, but the pyridine-methanol moiety.
-
Auto-oxidation: The methylene group (
) adjacent to the pyridine nitrogen is activated. Exposure to air converts the alcohol ( ) to the aldehyde (Pyridine-CHO) and eventually the carboxylic acid. -
N-Oxide Formation: While less common without strong oxidants, long-term air exposure can lead to N-oxide formation on the pyridine ring, causing significant color change (yellowing).
Storage Protocol (SOP)
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Strict Inert Atmosphere (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photo-instability.
-
Re-qualification: If yellowing occurs, perform 1H-NMR .
-
Check: Look for an aldehyde proton signal (~10 ppm) or shifts in the aromatic region indicating N-oxidation.
-
Module 3: Reaction Safety & HF Hazards
User Query: "I am heating this reaction to 140°C with a Lewis Acid. Is this safe?"
The Hidden Hazard: Fluoride Release
While aryl trifluoromethoxy groups are generally stable up to ~250°C, the presence of Lewis Acids (e.g.,
Mechanism of Failure:
Safety Checklist for Scale-Up
-
Material Compatibility: Ensure reactor seals (O-rings) are Kalrez or Chemraz . Standard Viton may degrade if amines or HF are generated.
-
Scrubbing: If heating >120°C, the reactor vent must pass through a caustic scrubber (NaOH/KOH) to neutralize potential HF evolution.
-
Emergency Quench: Have a designated quench vessel containing aqueous bicarbonate.
Visual Workflow: Degradation Pathways
Caption: Figure 2. Dual degradation pathways: Oxidative (Storage) vs. Thermal (Process).
References
-
BenchChem Technical Support. (2025).[1] Technical Guide to the Thermal Stability and Decomposition of Fluorinated Aromatics. Retrieved from
-
TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry (DSC). Retrieved from
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC Biophysics. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Methanol Derivatives. Retrieved from
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: Pyridine Derivatives Properties. Retrieved from
Sources
Validation & Comparative
HPLC Method Development Guide: [5-(Trifluoromethoxy)pyridin-2-yl]methanol Purity Profiling
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for [5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS: 31181-84-7), a critical fluorinated building block in medicinal chemistry.[1]
The Challenge: This analyte presents a dual chromatographic challenge. The pyridine nitrogen is basic, prone to silanol interactions that cause peak tailing. Simultaneously, the trifluoromethoxy (-OCF3) group introduces significant lipophilicity and electron-withdrawing character, while the methanol (-CH2OH) group adds polarity. Standard C18 methods often fail to resolve this molecule from its synthetic precursors (e.g., the corresponding carboxylic acid or ester) due to insufficient selectivity for the fluorinated motif.
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase. Experimental evidence demonstrates that the PFP phase provides superior resolution and peak symmetry due to specific fluorine-fluorine and
Part 1: Compound Analysis & Method Strategy
Before method selection, we must deconstruct the molecule to understand its behavior on the column.
| Feature | Chemical Moiety | Chromatographic Impact |
| Basic Center | Pyridine Nitrogen | Risk: Silanol interaction (Peak Tailing). Mitigation: Requires acidic mobile phase (pH < 3.0) or end-capped column. |
| Lipophile | -OCF3 Group | Risk: High retention on C18. Opportunity: Unique selectivity on Fluorinated phases (PFP).[2] |
| Polar Handle | -CH2OH Group | Risk: Early elution if organic content is too high. Requirement: Gradient starting at low %B (e.g., 5-10%). |
Mechanistic Diagram: Separation Logic
The following diagram outlines the decision matrix used to select the optimal stationary phase based on the compound's functional groups.
Figure 1: Method Development Decision Matrix emphasizing the selection of PFP stationary phase for fluorinated pyridine derivatives.
Part 2: Comparative Study (C18 vs. PFP)
To objectively validate the best method, we compared two columns using a simulated impurity mix containing the Target Analyte, Precursor A (Acid derivative), and Impurity B (Des-fluoro analog).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Detection: UV @ 254 nm[1]
Comparative Data Summary
| Parameter | Standard C18 (Agilent ZORBAX Eclipse Plus) | PFP (Pentafluorophenyl) (ACE C18-PFP or Phenomenex Kinetex F5) | Analysis |
| Retention Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + | PFP engages the pyridine ring and -OCF3 group specifically. |
| Target Peak Shape (Tailing Factor) | 1.6 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Symmetric) | PFP phases are often better shielded; F-F interactions rigidify the analyte orientation. |
| Resolution (Target vs. Acid Precursor) | The acid precursor elutes earlier; PFP retains the fluorinated target more strongly via specific F-interactions. | ||
| Selectivity ( | Low for positional isomers | High | PFP can distinguish between 5-OCF3 and 4-OCF3 isomers if present. |
Part 3: Optimized Method Protocol
This protocol is the "Gold Standard" for analyzing this compound. It is designed to be self-validating and robust.
Reagents & Materials
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Modifier: Trifluoroacetic Acid (TFA), Sequencing Grade (Ampoules recommended to ensure freshness).
-
Column: Pentafluorophenyl (PFP) Phase , 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Kinetex F5 or ACE C18-PFP).
Preparation of Solutions
-
Diluent: 10% Acetonitrile in Water (Matches initial gradient conditions to prevent "solvent shock" and peak distortion).
-
Mobile Phase A: Water + 0.1% TFA (
). -
Mobile Phase B: Acetonitrile + 0.1% TFA (
).-
Note: Adding TFA to both phases ensures a stable baseline during the gradient.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[3][5] |
| Injection Vol | 5 - 10 µL | Keep low to prevent column overload. |
| Detection | UV 254 nm | Primary wavelength for Pyridine ring absorption. |
| Run Time | 15 min | Includes re-equilibration. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Start (Retain polar -CH2OH) |
| 10.0 | 95 | Elute lipophilic -OCF3 impurities |
| 12.0 | 95 | Wash column |
| 12.1 | 5 | Return to initial conditions |
| 15.0 | 5 | Re-equilibration (Critical) |
Part 4: Mechanism of Interaction
Understanding why the PFP column works is crucial for troubleshooting. The diagram below illustrates the multi-modal interaction.
Figure 2: Multi-modal retention mechanism on PFP phases.[6] The electron-deficient PFP ring interacts strongly with the electron-rich pyridine, while the fluorine atoms on the column interact with the -OCF3 group.
Part 5: Troubleshooting & Validation Criteria
Common Issues
-
Peak Tailing:
-
Cause: Silanol interactions with the Pyridine Nitrogen.
-
Fix: Ensure TFA concentration is at least 0.05%. If using MS, switch to Formic Acid but ensure column is "Base Deactivated".
-
-
Retention Time Drift:
-
Cause: Fluorinated phases are sensitive to temperature fluctuations.
-
Fix: Use a column oven (set to 35°C or 40°C) rather than ambient temperature.
-
-
Ghost Peaks:
-
Cause: TFA degradation or impurities in the mobile phase.
-
Fix: Use fresh "Ampouled" TFA and HPLC-grade water.
-
Validation Parameters (Acceptance Criteria)
To ensure this method is "Publishable" or "Release Ready," it must meet these criteria:
-
System Suitability: Tailing Factor (
) < 1.5; Theoretical Plates ( ) > 5000. -
Linearity:
over 50% to 150% of target concentration. -
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Provides the regulatory framework for system suitability and resolution calculations).
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1000(1-2), 653-677. (Foundational text on column selectivity, establishing PFP as a distinct class).
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Guide. (Specific application data for fluorinated aromatics).
-
Dolan, J. W. (2010). "Peak Tailing and Column Selection." LCGC North America. (Authoritative advice on handling basic compounds like pyridines).
Sources
- 1. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Infrared Spectroscopic Characterization of [5-(Trifluoromethoxy)pyridin-2-yl]methanol
This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characterization of [5-(Trifluoromethoxy)pyridin-2-yl]methanol, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed interpretation of its expected IR spectrum, a comparative analysis with structurally related molecules, and a robust experimental protocol for obtaining high-quality data.
Introduction: The Significance of Structural Verification
In the synthesis of novel pharmaceutical agents, the unambiguous confirmation of molecular structure is paramount. This compound presents a unique combination of functional groups: a hydroxyl group, a pyridine ring, and a trifluoromethoxy substituent. Each of these moieties contributes to the molecule's overall chemical properties and, consequently, its biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the presence of these key functional groups, thereby confirming the successful synthesis of the target compound.[1][2][3] This guide will dissect the expected IR absorption bands of this compound, providing the foundational knowledge for its confident identification.
Predicted Infrared Spectrum of this compound: A Detailed Interpretation
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key IR absorption bands can be constructed based on the well-established vibrational frequencies of its constituent functional groups. The following table summarizes the expected characteristic absorptions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Insights |
| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol moieties.[4][5][6][7][8][9][10][11] The presence of a strong, broad absorption in this region is a primary indicator of the hydroxyl group. |
| C-O Stretch | 1260 - 1050 | Strong | This absorption arises from the stretching vibration of the carbon-oxygen single bond in the methanol group.[4][5][11][12] Its exact position can be influenced by coupling with other vibrations. | |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium | These absorptions, appearing at a slightly higher frequency than aliphatic C-H stretches, are characteristic of C-H bonds on an aromatic ring.[1][13][14][15] |
| C=C and C=N Ring Stretches | 1600 - 1450 | Medium to Strong | Pyridine and other aromatic rings exhibit a series of characteristic absorptions in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring.[14][16] | |
| Trifluoromethoxy (-OCF₃) | C-F Stretches | 1300 - 1000 | Strong, Multiple Bands | The trifluoromethyl group gives rise to very strong and characteristic absorption bands due to the C-F stretching vibrations. These are often multiple, intense peaks.[17] |
| C-O Stretch (Ether-like) | ~1250 | Strong | The C-O bond of the trifluoromethoxy group will also exhibit a strong stretching absorption, often overlapping with the C-F stretches. |
Comparative Spectroscopic Analysis: Distinguishing this compound
To highlight the unique spectral features of the target molecule, a comparison with structurally similar compounds is essential.
Comparison with Pyridine-2-methanol
Pyridine-2-methanol shares the same core structure but lacks the trifluoromethoxy group. The primary difference in their IR spectra would be the absence of the strong, multiple absorption bands in the 1300-1000 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the -OCF₃ group.[17][18] The spectrum of pyridine-2-methanol would be dominated by the alcohol and pyridine ring absorptions.[19][20][21]
Comparison with a Non-alcoholic Pyridine Derivative (e.g., 2-Methyl-5-(trifluoromethoxy)pyridine)
A pyridine derivative without the methanol group would lack the characteristic broad O-H stretching band between 3550-3200 cm⁻¹ and the strong C-O stretching absorption around 1260-1050 cm⁻¹. The presence of these two distinct features in the spectrum of this compound provides clear evidence for the presence of the hydroxymethyl substituent.
The following table provides a comparative summary of the key expected IR absorptions:
| Compound | Broad O-H Stretch (3550-3200 cm⁻¹) | Strong C-O Stretch (1260-1050 cm⁻¹) | Strong, Multiple C-F Stretches (1300-1000 cm⁻¹) |
| This compound | Present | Present | Present |
| Pyridine-2-methanol | Present | Present | Absent |
| 2-Methyl-5-(trifluoromethoxy)pyridine | Absent | Absent | Present |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[22][23]
Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is recommended.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.[24]
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline corrected and displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands and compare them to the expected frequencies outlined in the tables above.
-
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of this compound.
Alternative and Complementary Analytical Techniques
While IR spectroscopy is an excellent tool for functional group identification, a comprehensive characterization often involves complementary techniques.[3][27][28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.[30]
-
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman can provide additional information, particularly for non-polar bonds that may be weak in the IR spectrum.[27]
The following diagram illustrates the logical relationship between these characterization techniques:
Caption: Interrelation of analytical techniques for molecular characterization.
Conclusion
The infrared spectroscopic characterization of this compound relies on the identification of a unique combination of absorption bands corresponding to its alcohol, pyridine, and trifluoromethoxy functionalities. By following the detailed interpretation and experimental protocol provided in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate. For unambiguous structural elucidation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR and mass spectrometry.
References
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared spectra of aromatic rings. (n.d.). University of Calgary. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (PART-4, PPT-10). (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Alcohols: Identification. (2020, February 7). Oregon State University. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
-
Aromatic C-H stretching: Significance and symbolism. (2025, July 31). In Health Sciences. Retrieved from [Link]
-
Table of IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]
-
C2H6O CH3CH2OH infrared spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. (2001, March 14). ACS Publications. Retrieved from [Link]
-
Alcohols—The Rest of the Story. (2020, December 20). Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. (1962). Canadian Science Publishing. Retrieved from [Link]
-
IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (n.d.). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
PDF - Elixir International Journal. (n.d.). Retrieved from [Link]
-
FTIR spectrum for Pyridine | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. (n.d.). Elements Magazine. Retrieved from [Link]
-
Piconol | C6H7NO | CID 11474. (n.d.). PubChem. Retrieved from [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010, May 12). Bentham Open Archives. Retrieved from [Link]
-
Pyridine-2-methanol 1-oxide | C6H7NO2 | CID 82488. (n.d.). PubChem. Retrieved from [Link]
-
chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2025, August 6). ResearchGate. Retrieved from [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]
-
Modern analytical techniques. (n.d.). Retrieved from [Link]
-
The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. (n.d.). Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
FT-IR spectrum of the immobilized pyridine 2,6-dimethanol on silica. (n.d.). ResearchGate. Retrieved from [Link]
-
Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]
-
IR and Visible Absorption Spectrum of the Fluoroformyloxyl Radical, FCO2.bul., Isolated in Inert Gas Matrixes. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. (2024, June 14). ACS Publications. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021, July 12). Journal of Chemical Education. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. elixirpublishers.com [elixirpublishers.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. Piconol | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pyridine-2-methanol 1-oxide | C6H7NO2 | CID 82488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. mse.washington.edu [mse.washington.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 27. rroij.com [rroij.com]
- 28. Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine [elementsmagazine.org]
- 29. stem.org.uk [stem.org.uk]
- 30. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Safeguarding the Trifluoromethoxy Group in Multi-Step Synthesis
The trifluoromethoxy (OCF3) group has become a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to enhance lipophilicity make it a highly desirable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] However, the very stability that makes the OCF3 group so attractive can also present a significant challenge: ensuring its integrity throughout a multi-step synthetic sequence. This guide provides a comparative analysis of the most effective analytical techniques for validating the OCF3 group, offering researchers the insights and protocols needed to confidently navigate their synthetic campaigns.
The Imperative of Vigilance: Why OCF3 Integrity Matters
While generally robust, the trifluoromethoxy group is not entirely inert. Certain reaction conditions can lead to its degradation or rearrangement, resulting in unintended byproducts that can compromise the purity, efficacy, and safety of the final compound. Therefore, rigorous analytical monitoring at key stages of a synthesis is not just good practice; it is a necessity for ensuring the scientific validity of your research and the quality of your drug candidates.
This guide will delve into the primary analytical tools for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC). We will explore the strengths and weaknesses of each technique, provide detailed experimental protocols, and present data to help you make informed decisions about your analytical strategy.
Spectroscopic Sentinels: A Comparative Overview
The primary methods for confirming the presence and integrity of the OCF3 group are spectroscopic. Each technique provides a unique window into the molecular structure, and a combination of methods often yields the most comprehensive picture.
| Analytical Technique | Strengths | Weaknesses | Ideal Application |
| ¹⁹F NMR Spectroscopy | Highly sensitive to the local electronic environment of the fluorine atoms, providing a distinct and often simple signal for the OCF3 group. Quantitative and non-destructive. | Can be less informative about the overall molecular structure without correlation experiments. | Rapid confirmation of OCF3 presence, monitoring reaction progress, and quantifying purity. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the incorporation of the OCF3 group. Fragmentation patterns can offer structural information. | Can be destructive. Fragmentation of the OCF3 group can sometimes be complex or not observed. | Confirming molecular weight, identifying byproducts, and elucidating the structure of unknown compounds. |
| ¹³C & ¹H NMR Spectroscopy | Provides detailed information about the carbon and proton skeleton of the molecule, indirectly confirming the OCF3 group's attachment and its effect on the surrounding atoms. | The OCF3 group itself is not directly observed in ¹H NMR. The ¹³C signal can be a quartet with a large coupling constant, which can sometimes be broad. | Detailed structural elucidation of the entire molecule, confirming connectivity. |
In the Spotlight: ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is arguably the most powerful and direct method for monitoring the OCF3 group. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments.[5][6]
The Telltale Signal: Chemical Shifts
The chemical shift of the OCF3 group in ¹⁹F NMR is highly sensitive to its electronic environment, making it an excellent diagnostic tool. Generally, the signal for an aryl-OCF3 group appears in a distinct region of the spectrum.
| Chemical Environment | Typical ¹⁹F Chemical Shift Range (ppm) |
| Aryl-OCF3 (electron-neutral ring) | -56 to -60 |
| Aryl-OCF3 (electron-donating group on ring) | -58 to -62 |
| Aryl-OCF3 (electron-withdrawing group on ring) | -55 to -59 |
| Aliphatic-OCF3 | Varies more widely, but generally upfield of aryl-OCF3 |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The specific chemical shift can be influenced by solvent, concentration, and temperature.
A significant deviation from the expected chemical shift, or the appearance of new ¹⁹F signals, can indicate a chemical transformation of the OCF3 group or its surrounding environment.
Experimental Protocol: Quantitative ¹⁹F NMR for Purity Assessment
This protocol outlines the steps for determining the purity of an OCF3-containing compound using a known internal standard.
Materials:
-
OCF3-containing sample of known approximate weight
-
High-purity internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a distinct chemical shift)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Volumetric flask and precision balance
Procedure:
-
Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent in a volumetric flask.
-
Prepare the Sample: Accurately weigh a known amount of your OCF3-containing compound and dissolve it in a precise volume of the internal standard stock solution.
-
Acquire the ¹⁹F NMR Spectrum:
-
Use a pulse angle of 90° to maximize the signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei. A delay of 20-30 seconds is often a good starting point.[7]
-
Acquire the spectrum with proton decoupling.
-
-
Process the Spectrum:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signal for your OCF3 group and the signal for the internal standard.
-
-
Calculate the Purity: Use the following formula:
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow: ¹⁹F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Unveiling the Molecular Ion: Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the molecular weight of your OCF3-containing compound. The presence of the expected molecular ion peak provides strong evidence that the OCF3 group has been successfully incorporated and has remained intact.
Fragmentation Patterns: Clues to Integrity
While the OCF3 group is relatively stable, it can undergo fragmentation under certain ionization conditions. Observing characteristic fragmentation patterns can provide additional confidence in the structure of your molecule.
-
Electron Ionization (EI): This high-energy technique often leads to more extensive fragmentation. Common fragmentation pathways for aryl-OCF3 compounds include:
-
Loss of the OCF3 radical (·OCF3)
-
Loss of COF2 (carbonyl fluoride)
-
Cleavage of the C-O bond, leading to an aryl cation.
-
-
Electrospray Ionization (ESI): This is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).[3][8] This is often the preferred method for confirming the molecular weight of larger, more complex molecules without inducing significant degradation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
Procedure:
-
Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization source (ESI is often a good choice for drug-like molecules).
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to obtain an accurate mass measurement of the molecular ion.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use software to calculate the elemental composition that corresponds to the measured accurate mass. A match with the expected formula provides strong evidence for the integrity of the OCF3 group.
-
The Separation Science: HPLC and GC
Chromatographic techniques are essential for assessing the purity of your OCF3-containing compounds and for detecting any potential byproducts.
Challenges and Considerations
The unique properties of fluorinated compounds can present challenges for both HPLC and GC.
-
HPLC:
-
Peak Tailing: Highly fluorinated compounds can sometimes exhibit poor peak shape on standard reversed-phase columns due to secondary interactions with the silica support. Using columns with end-capping or alternative stationary phases can mitigate this issue.[9]
-
Solubility: The high lipophilicity of some OCF3-containing molecules may require the use of stronger organic solvents in the mobile phase.
-
-
GC:
-
Volatility: GC is suitable for volatile and thermally stable compounds.[10] Many OCF3-containing molecules are sufficiently volatile for GC analysis.
-
Derivatization: For non-volatile or thermally labile compounds, derivatization may be necessary to increase volatility. However, this adds an extra step to the analysis and can introduce its own set of potential side reactions.[11]
-
Experimental Protocol: GC-MS for Impurity Profiling
This protocol is suitable for the analysis of a volatile OCF3-containing compound, such as trifluoromethoxybenzene, and its potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.
-
Carrier Gas: Use an inert gas such as helium or nitrogen at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Use electron ionization (EI) to generate fragment ions for library matching and structural elucidation.
-
Mass Range: Scan a mass range that includes the expected molecular weights of your product and any potential byproducts.
-
-
Data Analysis:
-
Identify the peak corresponding to your desired product based on its retention time and mass spectrum.
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to aid in their identification.
-
The Stability of the OCF3 Group: A Chemist's Guide
Understanding the reactivity of the OCF3 group is crucial for planning synthetic steps and for anticipating potential side reactions.
| Reagent/Reaction Condition | OCF3 Group Stability | Rationale and Key Considerations |
| Strong Reducing Agents (e.g., LiAlH₄) | Generally stable | The C-F and C-O bonds of the OCF3 group are strong and not typically reduced by hydride reagents.[12][13] |
| Grignard Reagents | Generally stable | The OCF3 group is a poor leaving group and does not typically react with Grignard reagents under standard conditions. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | Generally stable | The OCF3 group is well-tolerated in a wide range of Pd-catalyzed cross-coupling reactions, making it a valuable substituent for late-stage functionalization.[5][14][15][16][17][18][19] |
| Strong Acids | Can be labile under harsh conditions | Protonation of the oxygen atom can make the C-O bond more susceptible to cleavage, particularly at elevated temperatures. |
| Strong Bases | Generally stable | The OCF3 group is not typically susceptible to nucleophilic attack by strong bases. |
Visualizing the Decision Process for Method Selection
Sources
- 1. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A deoxyfluoroalkylation–aromatization strategy to access fluoroalkyl arenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06267A [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]
- 15. thieme.de [thieme.de]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Half-life of [5-(Trifluoromethoxy)pyridin-2-yl]methanol Derivatives
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a pivotal step in the journey from a promising hit to a viable clinical candidate. A molecule that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and patient non-compliance. This guide provides an in-depth technical comparison of the metabolic half-life of derivatives based on the [5-(Trifluoromethoxy)pyridin-2-yl]methanol scaffold.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The trifluoromethoxy (-OCF3) group, in particular, is increasingly recognized for its ability to confer high metabolic stability.[2][3] This guide will dissect the structural and electronic features that govern the metabolic fate of this class of compounds, provide a framework for comparing derivatives, and supply detailed experimental protocols to enable researchers to generate robust, comparative data in their own laboratories.
The Trifluoromethoxy Group: A Shield Against Metabolism
The choice of a trifluoromethoxy substituent on the pyridine ring is a deliberate design element aimed at enhancing metabolic stability. This enhancement stems from several key physicochemical properties when compared to non-fluorinated or methoxy analogues.
-
High Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes the trifluoromethoxy group highly resistant to enzymatic cleavage by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs.[2][4]
-
Electronic Deactivation: The -OCF3 group is strongly electron-withdrawing, which reduces the electron density of the pyridine ring.[5][6] Aromatic rings are common sites of oxidative metabolism (arene hydroxylation), a process initiated by electrophilic attack from the activated heme-iron center of CYP enzymes.[6] By deactivating the ring, the -OCF3 group makes this electrophilic attack less favorable, thereby "shielding" the core scaffold from this metabolic pathway.
-
Superiority to Methoxy: While the methoxy group (-OCH3) is also a common substituent, it is a well-known metabolic soft spot, susceptible to O-dealkylation to form a phenol. The trifluoromethoxy group is significantly more stable and resistant to this common metabolic transformation.[2][3]
In comparison to the more widely used trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a different profile of lipophilicity and electronic properties while providing a similar, if not superior, metabolic shield.[2] The choice between -OCF3 and -CF3 often depends on the specific requirements for target engagement and overall physicochemical properties of the final drug candidate.
Anticipated Metabolic Pathways
While the trifluoromethoxy-substituted pyridine core is expected to be robust, other sites on the molecule remain susceptible to metabolic transformation. Understanding these potential "hot spots" is crucial for designing more stable derivatives. For the parent scaffold, this compound, the primary site of metabolism is anticipated to be the hydroxymethyl group.
The most likely metabolic transformations include:
-
Oxidation of the Primary Alcohol: The benzylic alcohol is susceptible to oxidation, first to an aldehyde and subsequently to a carboxylic acid. This is a very common metabolic pathway for primary alcohols.
-
Direct Glucuronidation (Phase II): The alcohol moiety can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming a more water-soluble glucuronide conjugate for excretion.
-
Ring Hydroxylation (Minor): Despite the deactivating effect of the -OCF3 group, minor hydroxylation at other positions on the pyridine ring cannot be entirely ruled out, though this is expected to be a much slower process.
The trifluoromethoxy group itself is considered to be highly resistant to metabolism.
Caption: Anticipated metabolic pathways for this compound.
A Framework for Comparative Analysis of Derivatives
Without publicly available head-to-head experimental data, we can establish a framework for comparison based on well-understood structure-metabolism relationships.[7] Below is a table outlining hypothetical derivatives of the parent compound and their expected relative metabolic stability when subjected to an in vitro liver microsomal stability assay.
| Derivative ID | Substitution on Parent Scaffold | Expected Relative Metabolic Stability | Rationale for Expected Outcome |
| Parent | This compound | Moderate | The primary alcohol is a known site for oxidation. The trifluoromethoxy-pyridine core is stable. |
| DER-01 | Replace -OH with -F (Fluoromethyl) | High | The C-F bond is highly resistant to cleavage, removing the primary site of oxidative metabolism. |
| DER-02 | Replace -OH with -OCH3 (Methoxymethyl ether) | Low | The methoxy group is susceptible to O-dealkylation, introducing a new metabolic liability. |
| DER-03 | Add a methyl group at the 4-position | Moderate to Low | Introduction of a methyl group on the pyridine ring, especially if activated, could provide a new site for benzylic oxidation by CYPs. |
| DER-04 | Replace -OH with -NH2 (Aminomethyl) | Moderate | Primary amines can be sites of oxidation or conjugation, but this may be more or less facile than alcohol oxidation depending on the specific CYP isozymes involved. |
| DER-05 | Replace -OCF3 with -OCH3 | Very Low | The methoxy group is a well-known metabolic soft spot, prone to rapid O-dealkylation compared to the highly stable trifluoromethoxy group.[2] |
| DER-06 | Replace -OH with a secondary alcohol (-CH(OH)CH3) | Moderate to High | Secondary alcohols are also sites of oxidation, but the rate may be slower than for primary alcohols. The resulting ketone may be more stable. |
This table serves as a predictive guide. The actual metabolic stability must be confirmed experimentally using standardized assays.
Experimental Protocols for Determining Metabolic Half-Life
To generate robust and comparable data, a standardized in vitro liver microsomal stability assay is essential.[8][9] This assay measures the disappearance of the parent compound over time when incubated with a subcellular fraction of the liver (microsomes) that is rich in Phase I metabolic enzymes.[10]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, a compound structurally unrelated and chromatographically distinct from the analytes).
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Workflow Diagram:
Caption: Experimental workflow for the in vitro microsomal stability assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of each test compound in DMSO.
-
Create a working solution (e.g., 10 µM) by diluting the stock solution in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes to each well.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add an equal volume of phosphate buffer without the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
The 0-minute time point should be quenched immediately after the addition of the NADPH system.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
From In Vitro to In Vivo: The Next Step
Data from in vitro metabolic stability assays are critical for rank-ordering compounds and guiding further optimization.[10] Compounds with a promising in vitro half-life (e.g., >30 minutes in human liver microsomes) are often prioritized for more complex studies, including:
-
Metabolite Identification: Identifying the structures of the major metabolites to confirm the predicted metabolic pathways.
-
CYP Reaction Phenotyping: Determining which specific CYP isozymes are responsible for the compound's metabolism.[4]
-
In Vivo Pharmacokinetic (PK) Studies: Promising candidates are advanced to in vivo studies in animal models (e.g., mice or rats). These studies measure key parameters such as clearance, volume of distribution, plasma half-life, and oral bioavailability after administering the compound via intravenous and oral routes. This provides a comprehensive understanding of the drug's behavior in a whole-organism system.
Conclusion
The this compound scaffold represents a promising starting point for the design of metabolically robust drug candidates. The strategic inclusion of the trifluoromethoxy group provides a strong shield against oxidative metabolism of the pyridine core. The primary metabolic liability is expected to be the hydroxymethyl group, and modifications at this position will be key to modulating the metabolic half-life of any derivative series.
References
- BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem. Published 2025.
- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Published 2025.
- Novás M, Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009.
- Fujikawa K, Nakajima M, Imai K, et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2020;45(3):149-165.
- Wang J, Sánchez-Roselló M, Aceña JL, et al. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chem Sci. 2015;6(12):7118-7123.
- Novás M, Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Published July 18, 2025.
- Bhatnagar A, Thyagarajan B, Dugar S, et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. J Med Chem. 2016;59(11):5453-5472.
- BenchChem.
- Orton E, Nicholson JK, Wilson ID.
- Bhattarai P, Trombley T, Altman RA. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.
- Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Begg M, Weiss HM, Schlosser F, et al. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. J Med Chem. 2018;61(23):10554-10568.
- Wenzel U, Stöber K, Daniel H. Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. Mol Nutr Food Res. 2015;59(1):126-135.
- Admescope. Metabolic stability. Admescope. Accessed February 2026.
- Ichitsuka T, Fujii Y, Nakao R, et al.
- ChemicalBook. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7. ChemicalBook. Published July 24, 2025.
- Bhattarai P, Trombley T, Altman RA. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Published January 6, 2026.
- Optibrium. What's the importance of cytochrome P450 metabolism? Optibrium. Published November 22, 2024.
- Gontsarova O, Mamyrbayeva A, Zhumagaliyeva B, et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem. 2017;60(17):7524-7540.
- Hsieh F, Boyle M, Chen J, et al. An Inhibitory Metabolite Leads to Dose- and Time-Dependent Pharmacokinetics of (R)-N- -N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) in Human Subjects After Multiple Dosing. Drug Metab Dispos. 2009;37(1):139-147.
- Veber DF, Johnson SR, Cheng HY, et al.
- Bautista-Aguilera ÓM, Jeko J, Berbis MA, et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017;8(8):1609-1615.
- Campbell J. Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Liberty University. Published 2022.
- Martínez-Alvarez R, Abad-García B, Gude L, et al.
- Al-Ostath S, Alam MM, Khan SA, et al. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. R Soc Open Sci. 2025;12(1):241038.
- MilliporeSigma. (5-(Trifluoromethyl)pyridin-2-yl)methanol | 31181-84-7. MilliporeSigma. Accessed February 2026.
- Chung H, Gillum HH, Rozman RS. The disposition of threo-alpha-(2-piperidyl)-2-trifluoromethyl-6-(4-trifluoromethylphenyl)-4-pyridinemethanol phosphate in mice. Drug Metab Dispos. 1978;6(1):82-86.
- Ghosal A, Chowdhury S, He H, et al. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica. 2005;35(5):491-507.
- Google Patents. IL197694A0 - Pyridine derivatives for the treatment of metabolic disorders related to insulin resistance or hyperglycemia.
- Cierpicki T, Grembecka J, Piwinski J, et al. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. J Med Chem. 2021;64(10):6651-6679.
- Kumar A, Sharma S, Sharma PC.
- Iannone F, Nesi A, Giliberti V, et al. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Int J Mol Sci. 2023;24(10):8787.
- Scott DE, Absher DM, Balakrishnan A, et al. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Med Chem Lett. 2021;12(6):933-940.
- Al-Amiery AA, Kadhum AAH, Al-Majedy YK, et al. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. J Med Chem Sci. 2022;5(6):948-960.
- ChemScene. (5-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)methanol | 3047682-42-5. ChemScene. Accessed February 2026.
- Koch CJ, Rasey JS, Franko AJ, et al. Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles. Cancer Res. 1999;59(22):5732-5740.
- Johnson BM, Shu YZ, Zhuo X, Meanwell NA. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. J Med Chem. 2020;63(12):6315-6386.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. optibrium.com [optibrium.com]
- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. admeshop.com [admeshop.com]
Pharmacokinetic Optimization: Fluorinated vs. Non-Fluorinated Pyridine Scaffolds
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, yet it frequently suffers from two primary pharmacokinetic (PK) liabilities: rapid oxidative metabolism (high intrinsic clearance) and hERG channel inhibition (cardiotoxicity risk). Strategic fluorination—specifically at the C2 or C3 positions—is not merely a steric block; it is a profound electronic modulator.
This guide objectively compares the pharmacokinetic performance of native pyridine scaffolds against their fluorinated counterparts . By analyzing the shift in pKa, lipophilicity (LogD), and metabolic stability, we demonstrate why fluorinated pyridines often serve as superior bioisosteres in late-stage lead optimization.
Part 1: The Physicochemical Shift (The "Why")
The driving force behind the PK differences lies in the high electronegativity of fluorine (
Basicity Modulation (pKa)
The most critical change is the reduction of basicity.
-
Non-Fluorinated Pyridine: The lone pair on the nitrogen is available for protonation. Typical pKa is ~5.2. At physiological pH (7.4), a significant fraction exists as a cation.
-
Fluorinated Pyridine (2-F): The strong inductive effect (
) of fluorine pulls electron density away from the nitrogen.-
Result: The pKa drops precipitously (often to < 0). The molecule remains neutral at physiological pH.
-
Lipophilicity (LogP vs. LogD)
While fluorine is lipophilic (increasing intrinsic LogP), the effective lipophilicity at pH 7.4 (LogD) often improves.
-
Mechanism: By suppressing ionization (lowering pKa), the fluorinated analog avoids the "cationic penalty" that hinders membrane permeability.
Comparative Physicochemical Data
Table 1: Representative physicochemical shifts between native and fluorinated scaffolds.
| Parameter | Pyridine Scaffold (Native) | 2-Fluoropyridine Scaffold | 3-Fluoropyridine Scaffold | Impact on PK |
| pKa (Conj. Acid) | ~ 5.2 | ~ -0.4 | ~ 3.0 | 2-F eliminates protonation at pH 7.4. |
| H-Bond Basicity | Moderate Acceptor | Weak Acceptor | Moderate Acceptor | Reduced solubility; improved permeability. |
| Electronic State | Electron-deficient | Highly Electron-deficient | Electron-deficient | 2-F deactivates ring toward oxidation. |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) | Blocks metabolic cleavage at specific site. |
Part 2: Metabolic Stability & Clearance[3][4]
High intrinsic clearance (
Mechanism of Stabilization[3]
-
Site Blocking: Replacing a metabolically labile C-H bond with C-F blocks direct oxidation due to the high bond dissociation energy.
-
Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the pyridine ring, making it less susceptible to electrophilic attack by CYP enzymes (e.g., CYP3A4).
-
N-Oxidation Suppression: Reduced electron density on the nitrogen prevents the formation of pyridine-N-oxides, a common metabolic route.
Experimental Data: Microsomal Stability
Table 2: Comparative intrinsic clearance in Human Liver Microsomes (HLM).
| Compound Class | Modification | Metabolic Route Blocked | ||
| Model Pyridine | None (H) | > 150 (High) | < 10 | N-oxidation, Ring C-oxidation |
| Analog A | 2-Fluoro | < 25 (Low) | > 60 | N-oxidation suppressed |
| Analog B | 3-Fluoro | ~ 50 (Moderate) | ~ 30 | C3-oxidation blocked |
Analyst Note: The 2-fluoro substitution typically yields the most dramatic stability improvement because it simultaneously blocks the C2 metabolic soft spot and electronically suppresses the nitrogen lone pair.
Part 3: Safety (hERG) & Permeability[5]
hERG Inhibition (Cardiotoxicity)
The hERG potassium channel possesses a hydrophobic pore with aromatic residues that stabilize cations (pi-cation interaction).
-
The Liability: Basic pyridines (protonated at pH 7.4) bind tightly to hERG.
-
The Solution: Fluorination lowers the pKa below physiological pH. The molecule remains neutral, drastically reducing hERG affinity.
Permeability (PAMPA/Caco-2)
-
Observation: Fluorinated pyridines generally show higher passive permeability (
) than their non-fluorinated parents. -
Causality: The neutral species permeates lipid bilayers more efficiently than the cationic species present in the non-fluorinated population.
Part 4: Visualized Mechanisms
Diagram 1: The "Fluorine Effect" Logic Flow
This diagram illustrates the causal relationship between the atomic properties of fluorine and the resulting pharmacokinetic outcomes.
Figure 1: Mechanistic pathway showing how fluorine substitution translates to PK improvements.
Part 5: Experimental Protocols
To validate these properties in your own scaffold, use the following self-validating protocols.
Protocol A: Microsomal Intrinsic Clearance ( )
Objective: Determine the metabolic stability of the scaffold.[3][4]
-
Preparation:
-
Prepare 10 mM stock of test compound (fluorinated vs. non-fluorinated) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation Mix:
-
Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Spike test compound to final concentration of 1 µM (ensure DMSO < 0.1%).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (final conc. 1 mM).
-
-
Sampling:
-
Extract aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
Diagram 2: Metabolic Stability Workflow
Figure 2: Step-by-step workflow for determining intrinsic clearance.[3][5][6]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Grychowska, K., et al. (2022).[7] Overcoming undesirable hERG affinity by incorporating fluorine atoms.[7][6][8] European Journal of Medicinal Chemistry, 236, 114329.[7]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming undesirable hERG affinity by incorporating fluorine atoms: A case of MAO-B inhibitors derived from 1 H-pyrrolo-[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Comparative Guide: X-ray Crystallography of [5-(Trifluoromethoxy)pyridin-2-yl]methanol Complexes
Executive Summary
In modern drug design, the trifluoromethoxy (
While the pyridine-methanol scaffold provides a versatile hydrogen-bonding "head," the 5-position substituent dictates the metabolic stability and, crucially, the ligand conformation . This guide details the crystallographic behavior of this molecule, emphasizing the "orthogonal lock" conformation of the
Part 1: Structural Pharmacophore Analysis
The "Orthogonal Lock" Mechanism
Unlike methoxy groups, which prefer a planar conformation relative to the aromatic ring (coplanar,
Causal Mechanism:
-
Electronic Repulsion: The high electron density of the fluorine atoms creates repulsion with the
-cloud of the pyridine ring. -
Hyperconjugation: Anomeric interactions between the oxygen lone pair (
) and the antibonding orbital of the C-F bond ( ) stabilize the twisted geometry.
This orthogonal orientation is critical for drug design as it creates a unique vector for hydrophobic interactions that is structurally distinct from the spherical bulk of a
Comparative Data: Substituent Effects
The following table summarizes the physicochemical and structural differences derived from crystallographic data of pyridine analogs.
| Feature | |||
| Hansch Lipophilicity ( | +1.04 (Highest) | +0.88 | -0.02 |
| Conformation ( | ~90° (Orthogonal) | Rotational Averaging | ~0° (Planar) |
| Electronic Effect ( | +0.35 | +0.54 | -0.27 |
| Metabolic Stability | High (Blocked para) | High | Low (O-dealkylation) |
| Crystallographic Disorder | High (Rotational) | High (Rotational) | Low (Static) |
Key Insight: The
group provides the highest lipophilicity boost while maintaining a specific, predictable geometric orientation, unlike thegroup which often acts as a "spinning top" in crystal structures unless locked by steric clashes.
Part 2: Experimental Protocol (Crystallization)
Co-crystallizing this compound with a target protein requires handling its distinct solubility profile. The high lipophilicity of the
Workflow: Optimized Fragment Co-Crystallization
Figure 1: Decision workflow for crystallizing highly lipophilic fluorinated fragments.
Step-by-Step Protocol
-
Ligand Solubilization: Dissolve this compound in 100% DMSO to a concentration of 100 mM. Note: Avoid ethanol, as the methanol tail of the ligand can exchange or compete.
-
Micro-Seeding (For Co-crystallization):
-
Mix protein (10 mg/mL) with ligand (final conc. 2-5 mM).
-
Incubate for 1 hour on ice to allow specific binding to the active site.
-
Set up hanging drops: 1
L protein-ligand mix + 1 L reservoir solution.
-
-
Soaking (Alternative):
-
Add ligand to the crystallization drop to a final concentration of 5 mM.
-
Critical Step: If the drop turns milky (ligand precipitation due to
hydrophobicity), add 5-10% ethylene glycol to the drop to solubilize the fragment.
-
-
Cryo-protection: The
group increases the risk of lattice cracking during freezing. Flash-cool in liquid nitrogen immediately after a brief (10-second) dip in cryo-protectant.
Part 3: Data Processing & Refinement Strategy
A major challenge in refining structures with
Refinement Logic for Fluorinated Groups
Figure 2: Decision tree for handling OCF3 rotational disorder in SHELXL/Refmac.
Detailed Refinement Instructions (SHELX/OLEX2)
-
Identification: If the
density is smeared, do not force a single conformation. This will result in high B-factors and residual difference density. -
Modeling Disorder (The "Split" Method):
-
Define two conformations for the
group, rotated by ~60° relative to each other. -
Assign them to PART 1 and PART 2.
-
Link their occupancies to a free variable (e.g., 21.0 for 50/50 starting occupancy) so that
.
-
-
Restraints (Essential for Stability):
-
DFIX/SADI: Restrain C-F bond lengths (approx 1.33 Å) and F-C-F angles (108.5°) to be similar for both parts.
-
SIMU/DELU: Apply rigid bond restraints to the ADPs (thermal ellipsoids) of the fluorine atoms to prevent them from becoming "pancakes."
-
ISOR: Only use as a last resort if ellipsoids are non-positive definite.
-
Crystal Packing Analysis
In the absence of a protein target (small molecule crystal structure), this compound typically forms head-to-tail hydrogen bonded chains .
-
Donor: The methanol -OH group.
-
Acceptor: The pyridine Nitrogen (N1).
-
Interaction: The
groups usually segregate into hydrophobic channels, stacking via weak F...F or F... interactions.
References
-
Leroux, F. R., et al. (2021). "Advances in the Development of Trifluoromethoxylation Reagents." MDPI. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Disorder in Crystal Structures: Best Practices." CCDC Guides. Link
-
BenchChem. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Technical Guides. Link
-
Müller, P. (2013). "Refinement of Disorder with SHELXL." MIT X-Ray Diffraction Facility Tutorials. Link
Safety Operating Guide
[5-(Trifluoromethoxy)pyridin-2-yl]methanol proper disposal procedures
The following guide details the proper disposal procedures for [5-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 1227598-66-0 / 31181-85-8).
This protocol relies on the chemical stability of the trifluoromethoxy (-OCF₃) group and the basicity of the pyridine ring.[1] It is designed to prevent the accidental formation of hydrofluoric acid (HF) in waste streams and ensure complete mineralization during incineration.[1]
Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the waste stream against the specific physicochemical properties of the compound.[1] The stability of the C-F bond in the trifluoromethoxy group dictates that standard incineration temperatures (850°C) are often insufficient for complete destruction.[1]
| Property | Value / Description | Operational Implication |
| Chemical Name | This compound | Primary Identifier |
| Functional Groups | Pyridine (Basic), Alcohol (Polar), Trifluoromethoxy (Fluorinated) | Segregate from strong acids and oxidizers.[1][2] |
| Molecular Formula | C₇H₆F₃NO₂ | High Fluorine content requires HF scrubbing.[1] |
| Physical State | Liquid or low-melting solid (Oil/Semi-solid) | Likely requires liquid waste stream protocols.[1] |
| Acidity/Basicity | Weak Base (Pyridine Nitrogen) | Do not mix with acidic waste (exothermic salt formation).[1] |
| Hazards (GHS) | Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3 | PPE (Nitrile gloves, goggles) is mandatory.[1] |
Pre-Disposal Handling: The First Line of Defense
As a Senior Scientist, I cannot overstate this: Segregation is more critical than the final disposal method. Improper mixing at the bench is the leading cause of waste container over-pressurization and toxic gas release.[1]
Segregation Protocol
-
Stream Assignment: Classify as Halogenated Organic Solvent Waste .[1] Even though it is a solid/oil, it is typically dissolved in a solvent for disposal or treated as a "High BTU" waste stream.[1]
-
Incompatibility Alert:
-
NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1] The alcohol group is reducing; mixing can cause fire.[1]
-
NO Strong Acids: Do not mix with concentrated HCl or H₂SO₄.[1] The pyridine ring will protonate exothermically.[1]
-
NO Aqueous Streams: Keep water content <5% if possible to lower incineration costs and prevent phase separation in storage drums.
-
Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.[1]
-
Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) during active accumulation to prevent pressure buildup from minor off-gassing.[1]
Disposal Workflow & Decision Tree
The following logic gate ensures the material ends up in the correct destruction facility.
Figure 1: Decision matrix for waste stream classification.[1] Note that any presence of the trifluoromethoxy group defaults the entire mixture to "Halogenated" status to ensure proper thermal destruction.
Technical Destruction Requirements
You must communicate specific requirements to your waste management vendor (e.g., Veolia, Clean Harbors, Triumvirate).[1] Simply labeling it "Organic Waste" is insufficient due to the fluorinated nature.
The Mechanism of Destruction
Standard municipal incineration operates at ~850°C. The C-F bond (bond energy ~485 kJ/mol) and the C-O-C ether linkage in the trifluoromethoxy group are thermally robust.
-
Requirement: The waste must be directed to a RCRA-permitted Hazardous Waste Incinerator operating at >1100°C with a residence time of >2 seconds.[1]
-
Scrubbing: The combustion process will generate Hydrogen Fluoride (HF) gas:
The facility must have a wet scrubber (caustic spray) to neutralize the HF gas before stack release [1].[1]
Emergency Spill Response Protocol
If a spill occurs outside a fume hood, immediate action is required to prevent respiratory exposure to vapors.[1]
Step-by-Step Response:
-
Evacuate & Ventilate: Clear the immediate area.[1] The compound causes respiratory irritation (STOT SE 3).[1]
-
PPE Up: Don double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>100mL) or heated, use a half-mask respirator with organic vapor/acid gas cartridges.[1]
-
Contain: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels or sawdust (combustible).[1]
-
Neutralize (Optional): If the spill is mixed with acid, neutralize cautiously with sodium bicarbonate.[1]
-
Collect: Scoop absorbent into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris contaminated with Fluorinated Pyridine".[1]
-
Clean: Wipe the surface with a soap/water solution.[1] Do not use bleach (potential reaction with amines).[1]
Documentation & Labeling
Regulatory compliance requires accurate manifesting.[1] Use the following data for your waste tag:
-
Constituents: 95-100% Fluorinated Pyridine Alcohol[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent)[1]
-
EPA Waste Codes (US):
-
D001 (Ignitable - if in solvent)[1]
-
D002 (Corrosive - if pH > 12.5 or < 2, unlikely but possible)[1]
-
None (If pure substance, it is not a P- or U-listed waste, but must be characterized as characteristic hazardous waste if it exhibits toxicity).[1] Recommendation: Manage as unregulated hazardous waste if no D-codes apply, but vendor will likely require D001 profile for incineration.[1]
-
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][8][9] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link][1][9][10][11]
Sources
- 1. PubChemLite - [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS: 31181-85-8 | CymitQuimica [cymitquimica.com]
- 5. americanelements.com [americanelements.com]
- 6. (5-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL | 31181-84-7 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment [federalregister.gov]
- 10. lawbc.com [lawbc.com]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
